Alatrofloxacin
Description
This compound is a fluoroquinolone antibiotic developed by Pfizer, delivered as a mesylate salt. It was withdrawn from the U.S. market in 2001.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZPPAMZDFLUHD-LZGARRQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057893 | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-76-4 | |
| Record name | Alatrofloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alatrofloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alatrofloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALATROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alatrofloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exerts its potent bactericidal activity by targeting bacterial DNA gyrase. This essential enzyme controls DNA topology by introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication, repair, and transcription. Trovafloxacin traps DNA gyrase in a covalent complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies used to elucidate the mechanism of action of this compound on DNA gyrase.
Introduction to Fluoroquinolones and DNA Gyrase
Fluoroquinolones are a class of broad-spectrum synthetic antibiotics that are crucial in the treatment of various bacterial infections.[1] Their primary target in many Gram-negative bacteria is DNA gyrase, a type II topoisomerase.[2] In many Gram-positive bacteria, the primary target is topoisomerase IV, though DNA gyrase is also inhibited.[3]
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[2] The GyrA subunit is responsible for DNA binding and the breakage-reunion activity, while the GyrB subunit harbors the ATP-binding site that drives the enzyme's supercoiling function.[2] The enzyme works by creating a transient double-strand break in a segment of DNA (the G-gate), passing another segment of DNA (the T-segment) through the break, and then resealing the break. This process introduces negative supercoils into the DNA.[2]
Core Mechanism of this compound (Trovafloxacin) Action
This compound is rapidly converted to its active form, trovafloxacin, in the body. Trovafloxacin, like other fluoroquinolones, inhibits DNA gyrase by forming a ternary complex with the enzyme and the bacterial DNA.[1] This complex stabilizes the transient double-strand DNA break created by the GyrA subunits, preventing the subsequent re-ligation of the DNA strands.[2]
The key steps in the mechanism are as follows:
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Binding to the Gyrase-DNA Complex: Trovafloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the cleaved DNA.
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Formation of a Ternary Complex: The interaction of trovafloxacin with the gyrase-DNA complex traps the enzyme in its cleavage-competent conformation. This results in a stable ternary complex consisting of trovafloxacin, DNA gyrase, and cleaved DNA.[4]
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Inhibition of DNA Re-ligation: The presence of trovafloxacin in the complex physically obstructs the re-ligation of the broken DNA strands.
-
Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-strand breaks in the bacterial chromosome.
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Cell Death: These DNA breaks trigger the SOS response and other cellular processes that ultimately lead to bacterial cell death.
The binding of fluoroquinolones, including trovafloxacin, is mediated by a non-covalent interaction involving a magnesium ion-water bridge within the quinolone resistance-determining region (QRDR) of the GyrA subunit.[2] While a specific crystal structure of trovafloxacin complexed with DNA gyrase is not publicly available, molecular modeling and structures of other fluoroquinolones in complex with gyrase provide a strong basis for understanding its binding mode.[4][5] The core of the fluoroquinolone molecule interacts with key amino acid residues in GyrA, such as Ser83 and Asp87 (E. coli numbering), and stacks against the DNA bases at the cleavage site.[6]
Quantitative Data: Inhibition of DNA Gyrase
The inhibitory activity of trovafloxacin against DNA gyrase from various bacterial species has been quantified using in vitro enzyme assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the potency of the drug.
| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |
| Streptococcus pneumoniae | DNA Gyrase | Not specified, but Topoisomerase IV is the primary target. | |
| Staphylococcus aureus | DNA Gyrase | - | [3] |
| Haemophilus influenzae | DNA Gyrase | Trovafloxacin has similar activity to ciprofloxacin. | [7] |
| Pseudomonas aeruginosa | DNA Gyrase | Trovafloxacin has similar or 2-fold lower activity than ciprofloxacin. | [7] |
Note: Specific IC50 values for trovafloxacin against purified DNA gyrase from a wide range of bacteria are not consistently reported in the public literature. Much of the data focuses on Minimum Inhibitory Concentrations (MICs) against whole bacterial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action on DNA gyrase.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Preparation of Reaction Mixture: A typical reaction mixture (20-30 µL) contains relaxed pBR322 DNA (0.2-0.5 µg), DNA gyrase (e.g., from E. coli or S. aureus), ATP (1-2 mM), and an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 175 mM KGlu, and 50 µg/mL BSA).[8]
-
Incubation: The reaction mixtures, including varying concentrations of trovafloxacin, are incubated at 37°C for a specified time (e.g., 20-60 minutes), which is the minimum time required for the enzyme to completely supercoil the DNA in the absence of an inhibitor.[8]
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Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
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Agarose Gel Electrophoresis: The DNA products are resolved by electrophoresis on a 1% agarose gel.
-
Visualization and Quantification: The gel is stained with ethidium bromide, and the DNA bands are visualized under UV light. The amount of supercoiled DNA is quantified using densitometry. The IC50 value is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and cleaved DNA, resulting in the accumulation of linear DNA from a supercoiled plasmid substrate.
Methodology:
-
Preparation of Reaction Mixture: A typical reaction mixture (20 µL) contains supercoiled pBR322 DNA (e.g., 10 nM), DNA gyrase (e.g., 100 nM), and an assay buffer (e.g., 40 mM Tris-HCl pH 7.9, 50 mM NaCl, 2.5% glycerol, and 10 mM MgCl₂).[8]
-
Incubation with Drug: Varying concentrations of trovafloxacin are added to the reaction mixtures and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Enzyme Denaturation: The reaction is stopped, and the enzyme is denatured by the addition of SDS to a final concentration of 1%.
-
Protein Digestion: Proteinase K is added to digest the gyrase that is covalently attached to the DNA.
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Agarose Gel Electrophoresis: The DNA is then subjected to electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound Action on DNA Gyrase.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Alatrofloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a fluoroquinolone antibiotic developed as a prodrug of trovafloxacin.[1] It was designed for intravenous administration, offering a more soluble alternative to its parent compound, trovafloxacin.[2] This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental data related to this compound. While both this compound and trovafloxacin were ultimately withdrawn from the market due to concerns about hepatotoxicity, the synthetic strategies and pharmacological insights gained from their development remain of significant interest to the scientific community.[3][4]
Discovery and Development
This compound was developed by Pfizer as part of a program to create new fluoroquinolones with an enhanced spectrum of activity, particularly against Gram-positive bacteria and anaerobes, compared to earlier drugs in this class like ciprofloxacin. The core structure, trovafloxacin, features a unique 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position of the naphthyridone core, which was found to significantly improve its antibacterial profile.
To overcome the poor aqueous solubility of trovafloxacin for intravenous formulation, this compound was created by attaching an L-alanyl-L-alanine dipeptide to the primary amine of the 3-azabicyclo[3.1.0]hexane moiety. This dipeptide is rapidly cleaved by peptidases in the human body to release the active trovafloxacin.
Mechanism of Action
Like other fluoroquinolones, this compound's active form, trovafloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, trovafloxacin disrupts critical cellular processes, leading to bacterial cell death.
Caption: In vivo conversion of this compound to trovafloxacin and its mechanism of action.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate, its coupling to the fluoronaphthyridone core, and the final attachment of the L-alanyl-L-alanine dipeptide.
Key Intermediates and Synthetic Strategy
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature, particularly U.S. Patent 6,080,756.[4]
Step 1: Synthesis of N-tert-butyloxycarbonyl-6-amino-3-azabicyclo[3.1.0]hexane
The synthesis of the key bicyclic amine intermediate has been reported through various routes, often starting from a pyrroline derivative. One common approach involves a cycloaddition reaction to form the cyclopropane ring, followed by functional group manipulations to introduce the amino group.
Step 2: Synthesis of Trovafloxacin
The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is coupled with a suitable 7-halo-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivative.
Step 3: Synthesis of Protected this compound
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To a slurry of trovafloxacin in dichloromethane, N-tert-butyloxycarbonyl-L-alanyl-L-alanine and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) are added.
-
The reaction mixture is stirred at ambient temperature for several hours.
-
The product, protected this compound, is isolated by filtration.
Step 4: Deprotection to Yield this compound Mesylate
-
The protected this compound is slurried in a mixture of acetone and water.
-
Methanesulfonic acid is added, and the mixture is heated to reflux.
-
Upon cooling, the final product, this compound mesylate, crystallizes and is isolated by filtration.
Quantitative Data
Antimicrobial Activity
The in vitro activity of trovafloxacin, the active metabolite of this compound, has been extensively studied against a wide range of bacterial pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) for various organisms.
Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobes
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | 0.032 | 1.0 |
| Methicillin-resistant S. aureus (MRSA) | 1.0 | >16 |
| Coagulase-negative staphylococci | 0.064 | 1.0 |
| Streptococcus pneumoniae | 0.064 | 0.125 |
| Enterococcus faecalis | 0.25 | 2.0 |
| Enterococcus faecium | 16.0 | >16 |
Data compiled from various in vitro studies.[1][2]
Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobes
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | ≤0.03 | 0.12 |
| Klebsiella pneumoniae | 0.06 | 0.25 |
| Pseudomonas aeruginosa | 0.5 | 4.0 |
| Haemophilus influenzae | ≤0.03 | ≤0.03 |
| Stenotrophomonas maltophilia | 0.5 | 1.0 |
Data compiled from various in vitro studies.[2]
Pharmacokinetic Properties
Following intravenous administration, this compound is rapidly and almost completely converted to trovafloxacin. The pharmacokinetic parameters of trovafloxacin have been well-characterized in healthy volunteers.
Table 3: Pharmacokinetic Parameters of Trovafloxacin after Intravenous Administration of this compound in Healthy Adults
| Parameter | Value (mean ± SD) |
| Maximum Concentration (Cmax) | 2.3 ± 0.4 µg/mL (for a 200 mg equivalent dose) |
| Area Under the Curve (AUC) | Dose-proportional |
| Elimination Half-life (t1/2) | 10.4 - 12.3 hours |
| Volume of Distribution (Vd) | 1.6 ± 0.6 L/kg |
| Clearance (CL) | 151 ± 82 mL/h/kg |
| Urinary Excretion (unchanged) | < 10% |
Data compiled from pharmacokinetic studies in healthy volunteers.[5][7]
Conclusion
This compound represents a significant achievement in medicinal chemistry, demonstrating a clever prodrug strategy to overcome the formulation challenges of its potent parent compound, trovafloxacin. While its clinical use was curtailed due to safety concerns, the synthetic methodologies developed for its production, particularly the construction of the novel 3-azabicyclo[3.1.0]hexane ring system, have contributed valuable knowledge to the field of antibiotic discovery. The extensive in vitro and pharmacokinetic data generated for this compound and trovafloxacin continue to serve as a useful reference for the development of new antibacterial agents.
References
- 1. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 2. US6194429B1 - this compound parenteral compositions - Google Patents [patents.google.com]
- 3. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US6080756A - Polymorphs of the prodrug 6-N-(L-ALA-L-ALA)-trovafloxacin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
In Vivo Conversion of Alatrofloxacin to Trovafloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a water-soluble L-alanyl-L-alanine prodrug of the broad-spectrum fluoronaphthyridone antibiotic, trovafloxacin.[1][2] Developed to enable intravenous administration, this compound undergoes rapid in vivo hydrolysis to release the active trovafloxacin moiety.[1][3] This technical guide provides a comprehensive overview of the in vivo conversion process, consolidating quantitative pharmacokinetic data, detailing experimental methodologies from key studies, and visualizing the metabolic pathway and experimental workflows. Although the conversion is known to be a rapid hydrolysis of the dipeptide side chain, the specific enzymes responsible for this biotransformation are not explicitly detailed in the available literature.
Quantitative Pharmacokinetic Data
The in vivo conversion of this compound to trovafloxacin is characterized by its speed and efficiency. Following intravenous administration, this compound is rapidly cleared from the plasma and converted to trovafloxacin, with plasma concentrations of the prodrug falling below quantifiable levels within minutes of completing the infusion.[1][3] The pharmacokinetic parameters of trovafloxacin following the administration of this compound have been well-documented in various clinical studies.
Table 1: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Healthy Adult Male Volunteers
| Trovafloxacin Equivalent Dose | Cmax (mg/L) | AUC (mg·h/L) | t1/2 (h) |
| 30 mg | 0.4 | - | - |
| 100 mg | 1.8 | - | 10.4 |
| 200 mg | 2.3 | - | 12.3 |
| 300 mg | 4.3 | 43.4 | 10.8 |
| Data compiled from studies on healthy male volunteers receiving a single 1-hour intravenous infusion of this compound.[3][4] |
Table 2: Single-Dose Pharmacokinetics of Trovafloxacin after Intravenous Administration of this compound in Infants and Children
| Parameter | Value (mean ± SD) |
| Peak Trovafloxacin Concentration (Cmax) | 4.3 ± 1.4 µg/ml |
| Volume of Distribution at Steady State (Vss) | 1.6 ± 0.6 L/kg |
| Clearance (CL) | 151 ± 82 ml/h/kg |
| Half-life (t1/2) | 9.8 ± 2.9 h |
| Data from a study in infants and children receiving a single intravenous dose of this compound equivalent to 4 mg of trovafloxacin per kg.[5] |
Experimental Protocols
The following section details the typical methodologies employed in clinical studies to investigate the in vivo conversion and pharmacokinetics of this compound and trovafloxacin.
Study Design and Administration
A common study design involves the administration of a single intravenous infusion of this compound to healthy volunteers or patient populations.[3][6] For instance, in one study, fifteen healthy male volunteers were divided into four groups and received a single 1-hour intravenous infusion of this compound equivalent to 30, 100, 200, or 300 mg of trovafloxacin.[3]
Biological Sampling
Blood and urine samples are collected at predetermined intervals to characterize the pharmacokinetic profile. Blood samples are typically drawn before the infusion, at various time points during the infusion, and frequently for up to 72 hours post-infusion.[3] Urine is often collected over a 24-hour period to assess renal excretion.[5]
Analytical Methodology
The concentrations of this compound and trovafloxacin in plasma, serum, and urine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[3] The linear dynamic range for the assay of trovafloxacin is typically between 0.1 to 20.0 mg/L, and for this compound, it is between 0.3 to 20 mg/L.[4]
In Vivo Conversion Pathway and Experimental Workflow
The conversion of this compound to trovafloxacin is a hydrolytic process that cleaves the L-alanyl-L-alanine dipeptide from the parent molecule. While the specific peptidases in the serum responsible for this rapid cleavage have not been definitively identified in the literature, the overall transformation is well-established.
References
- 1. Propylene glycol-linked amino acid/dipeptide diester prodrugs of oleanolic acid for PepT1-mediated transport: synthesis, intestinal permeability, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low molecular weight alanine aminopeptidase of human serum: separation and some characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dipeptide Prodrug Approach to Evade Efflux Pumps and CYP3A4 Metabolism of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
alatrofloxacin spectrum of activity against gram-positive bacteria
An In-Depth Technical Guide to the Spectrum of Activity of Alatrofloxacin Against Gram-Positive Bacteria
Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antimicrobial agent. Developed for intravenous administration, this compound is rapidly and completely converted in vivo to trovafloxacin, its active form.[1] Trovafloxacin belongs to the fourth generation of fluoroquinolone antibiotics, which were designed for an enhanced spectrum of activity, particularly against Gram-positive and anaerobic bacteria, while retaining potent activity against Gram-negative organisms.[2] It exhibits potent in vitro activity against a wide array of clinically significant Gram-positive pathogens, including multidrug-resistant strains of Streptococcus pneumoniae, staphylococci, and enterococci.[2][3][4]
Despite its promising antimicrobial profile, trovafloxacin and its prodrug this compound were withdrawn from the market due to concerns about severe hepatotoxicity, leading to liver failure and death.[5][6] Nevertheless, the study of its activity remains relevant for understanding structure-activity relationships in the development of new fluoroquinolones and for historical context in antimicrobial research.
Mechanism of Action
Like other fluoroquinolones, the bactericidal action of trovafloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][7] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria. It introduces negative supercoils into the DNA, a process essential for initiating DNA replication and transcription.
-
Topoisomerase IV: This enzyme is the primary target in many Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.[2] Its main function is to separate the interlinked daughter chromosomes following DNA replication, a crucial step for cell division.[2]
By forming a stable complex with the enzyme-DNA complex, trovafloxacin traps the enzymes in the process of cleaving DNA, leading to the release of double-stranded DNA breaks. This irreversible damage triggers the bacterial cell death cascade. The dual-targeting mechanism is thought to contribute to its potent bactericidal activity and a lower frequency of resistance development compared to earlier fluoroquinolones.[2]
Caption: Trovafloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage.
In Vitro Spectrum of Activity
This compound's activity is represented by the MICs of its active form, trovafloxacin. It demonstrates superior potency against Gram-positive cocci compared to older fluoroquinolones like ciprofloxacin.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of trovafloxacin against key Gram-positive pathogens from various studies.
Table 1: Activity against Staphylococcus species
| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (all) | 285 | - | - | - | - | [4] |
| Methicillin-Susceptible S. aureus (MSSA) | - | - | - | - | - | |
| Methicillin-Resistant S. aureus (MRSA) | 51 | - | - | - | - | [4] |
| Ciprofloxacin-Resistant Staphylococci | - | Trovafloxacin | - | - | - | [8] |
Note: Specific MIC values for staphylococci were described as "excellent" with all isolates being susceptible, but quantitative data from the provided search results is limited.[4] A study on experimental endocarditis confirmed its efficacy against both nafcillin-susceptible and -resistant S. aureus.[8]
Table 2: Activity against Streptococcus species
| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 300 | Trovafloxacin | - | - | - | [9] |
| Gatifloxacin | - | - | - | [9] | ||
| Levofloxacin | - | - | - | [9] | ||
| S. pneumoniae (from otitis media) | 77 | Trovafloxacin | 0.094 | 0.125 | - | [10] |
| Moxifloxacin | 0.19 | 0.25 | - | [10] | ||
| Levofloxacin | 0.75 | 1.0 | - | [10] | ||
| Ciprofloxacin | 1.0 | 3.0 | - | [10] | ||
| S. pneumoniae (Penicillin-Susceptible) | - | Trovafloxacin | - | ≤0.25 | - | [11] |
| S. pneumoniae (Penicillin-Resistant) | - | Trovafloxacin | - | ≤0.25 | - | [11] |
| Streptococcus spp. (all) | 111 | Trovafloxacin | - | - | - | [4] |
Table 3: Activity against Enterococcus species
| Organism | No. of Isolates | Other Agents | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Enterococcus spp. | 94 | Trovafloxacin | - | - | - | [4] |
| Enterococci (Ampicillin-Susceptible) | 34 | Trovafloxacin | - | - | - | [12] |
| Ciprofloxacin | - | - | - | [12] | ||
| Enterococci (Ampicillin-Resistant) | 38 | Trovafloxacin | - | - | - | [12] |
| Ciprofloxacin | - | - | - | [12] |
Note: Trovafloxacin was consistently more active than ciprofloxacin against all enterococci studied.[12] 94% of 94 enterococcal isolates were inhibited by trovafloxacin.[4]
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility and comparability of data.
Methodology: MIC Determination
The MIC values cited in the referenced literature were primarily determined using the following standard laboratory techniques:
-
Agar Dilution: This is a reference method for susceptibility testing.
-
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared.
-
Inoculum: A standardized suspension of the test organism (e.g., 10⁴ colony-forming units [CFU] per spot) is inoculated onto the surface of each plate.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Endpoint: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This method was used in the study testing nosocomial isolates.[4]
-
-
Etest (Epsilometer Test): This method provides a quantitative MIC value using a predefined gradient of antibiotic on a plastic strip.
-
Principle: A plastic strip impregnated with a continuous gradient of an antibiotic is placed on an agar plate previously inoculated with the test organism.
-
Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed uniformly across the agar surface.
-
Incubation: After placing the Etest strip, the plate is incubated. The antibiotic diffuses into the agar, creating a stable concentration gradient.
-
Endpoint: An elliptical zone of inhibition forms. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method was used to test activity against S. pneumoniae.[10]
-
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound, through its active metabolite trovafloxacin, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its enhanced potency against key pathogens like Streptococcus pneumoniae (including penicillin-resistant strains) and Staphylococcus aureus represented a significant advancement over previous generations of fluoroquinolones.[11] While its clinical utility was ultimately terminated due to severe safety concerns, the data on its antimicrobial spectrum and mechanism of action provide valuable insights for the ongoing development of novel antibacterial agents. Researchers and drug development professionals can leverage this knowledge to design future antibiotics that retain broad-spectrum efficacy while improving the safety profile.
References
- 1. tapermd.com [tapermd.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Antibacterial activity of trovafloxacin against nosocomial Gram-positive and Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of fluoroquinolones (gatifloxacin, levofloxacin and trovafloxacin) and seven other antibiotics against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of novel fluoroquinolones against Streptococcus pneumoniae isolated from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of the combination of trovafloxacin and other antibiotics against enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin's Potent In Vitro Activity Against Anaerobic Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Alatrofloxacin, the prodrug of trovafloxacin, demonstrates significant in vitro activity against a broad spectrum of anaerobic bacteria. This technical guide provides a comprehensive overview of its efficacy, detailing the minimum inhibitory concentrations (MICs) against key anaerobic pathogens, the standardized methodologies for susceptibility testing, and the underlying mechanism of action.
Quantitative Susceptibility Data
The in vitro potency of trovafloxacin, the active form of this compound, has been extensively evaluated against a diverse collection of anaerobic clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its activity.
Table 1: In Vitro Activity of Trovafloxacin against Gram-Negative Anaerobic Bacilli
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Bacteroides fragilis group | |||
| Bacteroides fragilis (91) | - | ≤0.5 | - |
| Other B. fragilis group spp. (130) | - | ≤2.0 | - |
| Overall B. fragilis group | 0.12 | 1.0 | <0.03 - 4 |
| Prevotella spp. (49) | - | - | - |
| Porphyromonas spp. (15) | - | - | - |
| Fusobacterium spp. (62) | - | - | - |
| Gram-Negative Anaerobes (Overall) (497) | 0.12 | 1.0 | <0.03 - 4 |
Data compiled from multiple studies.[1][2]
Table 2: In Vitro Activity of Trovafloxacin against Gram-Positive Anaerobic Microorganisms
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Clostridium spp. (61) | - | - | - |
| Clostridium difficile | - | 8.0 | - |
| Peptostreptococcus spp. (38) | - | - | - |
| Gram-Positive Non-spore-forming rods (35) | - | - | - |
| Gram-Positive Cocci (Overall) (75) | - | 0.5 | - |
| Gram-Positive Bacilli (Overall) (151) | - | 4.0 | - |
Data compiled from multiple studies.[2][3]
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods to ensure reproducibility and accuracy of results.[4][5] The two primary methods employed are the agar dilution (Wadsworth) method and the broth microdilution method.
Reference Agar Dilution Method (Wadsworth)
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[4][6] It is particularly well-suited for testing a large number of isolates.
Methodology:
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is the recommended medium.
-
Antimicrobial Agent Preparation: Stock solutions of trovafloxacin are prepared and serially diluted to achieve the desired final concentrations in the agar.
-
Plate Preparation: A specific volume of each antimicrobial dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to transfer a standardized volume of each bacterial suspension onto the surface of the prepared agar plates.
-
Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth compared to the control plate.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing a smaller number of isolates and is commonly used in clinical laboratories.
Methodology:
-
Media Preparation: Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood is typically used.
-
Plate Preparation: Commercially available or in-house prepared microtiter plates containing serial twofold dilutions of trovafloxacin are used.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method, with the final inoculum concentration in each well being approximately 10^5 CFU/mL.
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.
Mechanism of Action
This compound, as a fluoroquinolone, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By inhibiting these enzymes, this compound traps them in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome. This irreversible damage to the DNA ultimately results in bacterial cell death.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for determining its in vitro activity.
Caption: Mechanism of action of this compound against anaerobic bacteria.
Caption: Workflow for MIC determination of this compound against anaerobes.
References
- 1. Susceptibility of 497 clinical isolates of gram-negative anaerobes to trovafloxacin and eight other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 3. In vitro activities of trovafloxacin against 557 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
pharmacokinetics of intravenous alatrofloxacin
An In-depth Technical Guide to the Pharmacokinetics of Intravenous Alatrofloxacin
Disclaimer: this compound and its active form, trovafloxacin, were withdrawn from the market in 2006 due to the risk of severe, unpredictable, and sometimes fatal hepatotoxicity[1]. This document is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic[2][3]. It was developed for intravenous administration to circumvent the poor aqueous solubility of trovafloxacin[2][4]. Following intravenous infusion, this compound is rapidly and extensively hydrolyzed in the bloodstream by plasma esterases to yield the active moiety, trovafloxacin[2][3][5][4]. Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria[6]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[7][8].
This guide provides a detailed overview of the pharmacokinetics of this compound following intravenous administration, focusing on its conversion to trovafloxacin and the subsequent disposition of the active drug.
Pharmacokinetic Profile of Trovafloxacin after Intravenous this compound Administration
Conversion of this compound to Trovafloxacin
This compound is designed for rapid in-vivo conversion. Following a one-hour intravenous infusion, plasma concentrations of the prodrug, this compound, fall below quantifiable levels within 5 to 10 minutes of completing the infusion[3][5]. This indicates a swift and efficient hydrolysis to the active trovafloxacin.
Caption: Conversion of this compound to Trovafloxacin.
Distribution
Trovafloxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the plasma[7][8]. The volume of distribution at steady state (Vdss) in healthy adults is approximately 1.38 L/kg[6][9]. In critically ill adults, the Vdss is similar, at about 1.4 L/kg[10]. For pediatric patients, the Vdss is slightly higher, averaging 1.6 L/kg[6]. Trovafloxacin is approximately 76% bound to plasma proteins[1][11].
Metabolism
Trovafloxacin undergoes metabolism primarily through conjugation, specifically glucuronidation[3][9]. The role of the cytochrome P450 system in its oxidative metabolism is minimal, which may reduce the potential for certain drug-drug interactions[3][7].
Excretion
The elimination of trovafloxacin is primarily through the feces. Approximately 50% of an administered dose is excreted, with 43% in the feces and about 6% in the urine as unchanged drug[3]. Other studies report urinary excretion of unchanged trovafloxacin to be between 5% and 10% of the total dose[2][6][9][12][13]. The terminal elimination half-life (T½) of trovafloxacin is consistent across various adult populations, ranging from approximately 9 to 12 hours, which supports a once-daily dosing regimen[1][2][7][10][11][12].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tapermd.com [tapermd.com]
- 6. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 8. This compound (Trovan IV) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics of intravenous trovafloxacin in critically ill adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound [medbox.iiab.me]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Alatrofloxacin Prodrug Design: A Technical Guide to Enhancing Intravenous Delivery
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the design, rationale, and experimental validation of alatrofloxacin, the L-alanyl-L-alanine prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. The primary focus is on the chemical strategies and pharmacokinetic principles employed to overcome the formulation challenges of the parent drug for intravenous administration.
Rationale and Core Design Principles
The development of this compound was driven by a critical need to formulate the potent antibacterial agent, trovafloxacin, for intravenous (IV) use. Trovafloxacin itself exhibits poor aqueous solubility, making it unsuitable for direct parenteral administration. The prodrug approach was selected as a strategic solution to circumvent this significant biopharmaceutical hurdle.
The Core Rationale:
-
Overcoming Poor Solubility: The fundamental goal was to create a transient chemical derivative of trovafloxacin that is highly water-soluble and stable in an aqueous solution for infusion.[1]
-
Enabling Intravenous Therapy: An IV formulation is essential for treating serious, life-threatening infections in hospitalized patients where oral administration is not feasible or rapid attainment of high serum concentrations is critical.[2][3]
-
Bio-reversible Modification: The prodrug must efficiently and rapidly convert back to the active parent drug, trovafloxacin, in vivo following administration.
-
Safety of the Promoiet: The carrier group, or "promoiety," that is cleaved from the parent drug should be non-toxic and ideally endogenous.
This compound was designed as a L-alanyl-L-alanine dipeptide conjugate of trovafloxacin.[4] This specific promoiety was chosen because L-alanine is a naturally occurring amino acid, ensuring that its release into the bloodstream would be metabolically benign. The linkage was engineered for stability in solution but susceptibility to rapid enzymatic hydrolysis by peptidases present in human plasma.
Chemical Structure and Mechanism of Conversion
This compound is chemically designated as (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridine-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate.[4] The L-alanyl-L-alanine dipeptide is attached via an amide bond to the core structure of trovafloxacin. This modification drastically increases the molecule's polarity and water solubility.
Upon intravenous infusion, this compound undergoes rapid bioconversion in the bloodstream. Endogenous plasma peptidases hydrolyze the alanine substituents, releasing the active trovafloxacin moiety and the L-alanine dipeptide.[4] This conversion is remarkably efficient, with plasma concentrations of this compound falling below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[4]
The liberated trovafloxacin then exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2]
Quantitative Pharmacokinetic Data
Clinical studies demonstrated that this compound is rapidly converted to trovafloxacin, with pharmacokinetic parameters of the active drug being similar following either IV administration of the prodrug or oral administration of trovafloxacin.[5][6] This allows for a seamless transition from intravenous to oral therapy without dose adjustment.[4]
Table 1: Pharmacokinetic Parameters of Trovafloxacin in Adults After Single IV Infusion of this compound
| Parameter | 200 mg Dose (trovafloxacin equivalent) | 300 mg Dose (trovafloxacin equivalent) | Reference(s) |
| Cmax (µg/mL) | ~2.1 - 2.5 | ~3.4 - 4.3 | [4][7] |
| AUC (µg·h/mL) | ~28.5 - 30.5 | ~44.9 | [4][7] |
| Terminal Half-life (t½, hours) | ~9.8 - 11.0 | ~10.0 | [4][7] |
| Clearance (CL, mL/h/kg) | ~151 | Not specified | [7] |
| Volume of Distribution (Vss, L/kg) | ~1.6 | Not specified | [7] |
| Urinary Excretion (% of dose) | < 5% - 7.7% | < 5% - 7.7% | [5][7] |
Note: Values are approximate means compiled from different studies and subject populations.
Table 2: Prodrug Conversion Efficiency
| Parameter | Observation | Reference(s) |
| Time to Undetectable Levels | This compound plasma concentrations are below quantifiable levels within 5-10 minutes post-infusion. | [4] |
| Conversion Rapidity | Rapid hydrolysis occurs during and immediately after the infusion period. | [5][7] |
| Bioavailability (IV to Oral) | Absolute bioavailability of oral trovafloxacin is ~88%, allowing for equivalent dosing between IV and oral routes. | [4] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Analysis of this compound in Healthy Volunteers
-
Subject Enrollment: Healthy male and female volunteers are recruited after providing informed consent. Subjects undergo a full medical screening to ensure no underlying health conditions.
-
Study Design: A single-center, open-label, single-dose study is conducted. Subjects are randomized to receive different dose levels of this compound (e.g., equivalent to 100 mg, 200 mg, or 300 mg of trovafloxacin).[5]
-
Drug Administration: this compound is administered as a single intravenous infusion over a fixed period, typically 60 minutes.[5][7]
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-defined intervals: pre-dose, multiple times during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-infusion.
-
Sample Processing: Blood samples are immediately centrifuged to separate plasma. The plasma is then frozen at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound and trovafloxacin are determined using a validated high-performance liquid chromatography (HPLC) assay with fluorescence or mass spectrometry detection.[5] This method allows for the simultaneous quantification of the prodrug and the active parent drug.
-
Pharmacokinetic Analysis: The plasma concentration-time data for trovafloxacin are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), terminal elimination half-life (t½), total body clearance (CL), and volume of distribution at steady state (Vss).[7]
Conclusion
The design of this compound as a prodrug of trovafloxacin represents a successful application of pharmaceutical chemistry to solve a critical drug delivery challenge. By attaching a non-toxic, water-soluble dipeptide promoiety, researchers created an effective intravenous formulation for a potent but poorly soluble antibiotic. The rationale was sound, and the execution was effective, as demonstrated by the rapid and complete in vivo conversion to trovafloxacin and the predictable pharmacokinetic profile that facilitated seamless IV-to-oral transitioning.[4][8]
While the clinical use of this compound and trovafloxacin was ultimately discontinued due to severe hepatotoxicity associated with the parent molecule, the prodrug strategy itself remains a valid and powerful tool in drug development.[9] The this compound case serves as an important technical guide, illustrating both the potential of prodrug design to enhance drug delivery and the overriding importance of the intrinsic safety profile of the active pharmacological agent.
References
- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trovafloxacin in the treatment of intra-abdominal infections: results of a double-blind, multicenter comparison with imipenem/cilastatin. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
Alatrofloxacin Mesylate: A Comprehensive Technical Overview
This guide provides an in-depth analysis of the chemical properties of alatrofloxacin mesylate, a prodrug of the broad-spectrum fluoroquinolone antibiotic trovafloxacin. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is chemically transformed in vivo into trovafloxacin. The addition of the mesylate salt enhances the compound's solubility for intravenous administration. The key molecular details for both this compound and its mesylate salt are summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C26H25F3N6O5 | 558.51 |
| This compound Mesylate | C27H29F3N6O8S | 654.62 |
This compound mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1] Its empirical formula can be represented as C26H25F3N6O5•CH3SO3H.[1] The molecular weight of this compound (the free base) is 558.51 g/mol , while the molecular weight of this compound mesylate is 654.62 g/mol .[2][3]
Mechanism of Action: A Logical Overview
This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized in the body into the active drug, trovafloxacin. This bioactivation is a critical step in its therapeutic action. The logical flow from administration to bacterial cell death is outlined below.
Caption: Bioactivation of this compound to Trovafloxacin and its antibacterial mechanism.
Following intravenous administration, this compound mesylate rapidly dissociates. The alanyl-L-alanyl side chain of this compound is then cleaved by peptidases to release the active metabolite, trovafloxacin. Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.
References
immunomodulatory effects of alatrofloxacin in monocytes
An In-depth Technical Guide on the Immunomodulatory Effects of Alatrofloxacin in Monocytes
Introduction
This compound is a prodrug that is rapidly converted to trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Beyond its primary function of inhibiting bacterial DNA synthesis, this compound and its active form, trovafloxacin, exhibit significant immunomodulatory properties, particularly on monocytes.[1][3] These effects are characterized by a potent, concentration-dependent suppression of pro-inflammatory cytokine production, suggesting a therapeutic potential in modulating the host's inflammatory response during infection.[4][5][6] This technical guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies related to the immunomodulatory actions of this compound on monocytes.
Quantitative Effects on Monocyte Cytokine Production
This compound, through its conversion to trovafloxacin, exerts a significant and dose-dependent suppressive effect on the production of key inflammatory cytokines by human monocytes stimulated with bacterial components like lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus (Pansorbin).[5][6]
Dose-Dependent Inhibition of Cytokine Synthesis
Studies on primary human monocytes demonstrate that trovafloxacin at concentrations achievable in human plasma (1 to 10 µg/ml) significantly inhibits the synthesis of multiple cytokines.[5] This effect is not due to cytotoxicity, as cell viability remains high at these concentrations.[6] The suppressive activity is observed for both pro-inflammatory and regulatory cytokines.
Table 1: Percentage Inhibition of Cytokine Production in Human Monocytes by Trovafloxacin (24h Exposure)
| Cytokine | Stimulant | Trovafloxacin (1 µg/ml) | Trovafloxacin (5 µg/ml) | Trovafloxacin (10 µg/ml) |
|---|---|---|---|---|
| IL-1α | LPS | 42.4% | 77.5% | 92.7% |
| IL-1β | LPS | 22.5% | 82.5% | 94.7% |
| IL-6 | LPS | 15.3% | 92.7% | 100.0% |
| TNF-α | LPS | 31.8% | 82.1% | 93.1% |
| GM-CSF | LPS | 18.9% | 97.6% | 100.0% |
| IL-10 | LPS | 23.7% | 87.0% | 100.0% |
| IL-1α | Pansorbin | 13.2% | 56.3% | 85.5% |
| IL-1β | Pansorbin | 0.09% | 4.0% | 43.9% |
| IL-6 | Pansorbin | 7.8% | 14.2% | 51.6% |
| TNF-α | Pansorbin | 0.84% | 5.47% | 10.1% |
Data sourced from a study on stimulated monocytes from healthy human volunteers.[5]
Time-Dependent Biphasic Effect
In the human monocytic cell line THP-1, this compound demonstrates a biphasic immunomodulatory effect following the phagocytosis of bacteria.[1][3]
-
Initial Activation (First Hour): An initial pro-inflammatory response is observed, characterized by the release of cyclic AMP (c-AMP), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and nitric oxide.[1][3]
-
Subsequent Suppression (2-4 Hours): This initial activation phase is transient. Between two and four hours post-exposure, the production of these inflammatory mediators returns to normal or is suppressed below baseline levels, indicating a subsequent and dominant anti-inflammatory effect.[1][3]
Core Signaling Pathways Modulated by Fluoroquinolones
The immunomodulatory effects of fluoroquinolones, including trovafloxacin, are attributed to their ability to interfere with critical intracellular signaling cascades that regulate inflammatory gene expression. Evidence from studies on related fluoroquinolones suggests that the primary targets are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
Caption: Canonical LPS-TLR4 signaling cascade in monocytes.
Studies on fluoroquinolones like moxifloxacin show they can inhibit the degradation of I-κB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents NF-κB from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. Furthermore, activation of the MAPKs ERK and JNK is also suppressed.[7] Some evidence suggests certain fluoroquinolones may directly interfere with the binding of LPS to the TLR4-MD-2 receptor complex, representing an upstream point of inhibition.[8]
Caption: Proposed inhibitory sites of this compound in monocytes.
Experimental Protocols
Isolation and Stimulation of Primary Human Monocytes
This protocol is based on methodologies used to assess the effects of trovafloxacin on cytokine production.[5][6]
-
Monocyte Isolation:
-
Obtain peripheral blood from healthy human volunteers in heparinized tubes.
-
Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation using Ficoll-Paque.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Seed the cells in 24-well plates at a density of 1 x 10^6 cells/well and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, vigorously wash the plates with warm PBS to remove non-adherent lymphocytes, leaving a purified monocyte monolayer.
-
-
Drug Treatment and Stimulation:
-
Prepare stock solutions of this compound (converted to trovafloxacin in situ) in an appropriate solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, 10 µg/ml) in culture medium.
-
Add the trovafloxacin solutions to the monocyte cultures.
-
Immediately after adding the drug, stimulate the monocytes with either Lipopolysaccharide (LPS, from E. coli, final concentration 1 µg/ml) or heat-killed Staphylococcus aureus (Pansorbin).
-
Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
Cytokine Quantification:
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Quantify the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Culture and Analysis of THP-1 Monocytic Cell Line
This protocol is relevant for studying time-course effects and signaling pathways.[1][3][7]
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics at 37°C in a 5% CO2 incubator.
-
Subculture cells every 3-4 days to maintain logarithmic growth.
-
-
Signaling Pathway Analysis (Western Blot):
-
Plate THP-1 cells at a high density (e.g., 5 x 10^6 cells/well in a 6-well plate).
-
Pre-treat the cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate the cells with an agonist like LPS (1 µg/ml) for a short duration (e.g., 15-60 minutes) to observe signaling events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against signaling proteins of interest (e.g., phospho-p38, phospho-JNK, I-κBα, total p38).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Caption: General workflow for studying this compound's effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of moxifloxacin on activated human monocytic cells: inhibition of NF-kappaB and mitogen-activated protein kinase activation and of synthesis of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Immunosuppressive Activity of Alatrofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin, the L-alanyl-L-alanine prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated immunomodulatory and anti-inflammatory properties beyond its primary antibacterial activity of inhibiting DNA gyrase.[1][2] This technical guide provides a comprehensive overview of the immunosuppressive activities of this compound, with a focus on its effects on immune cells, modulation of cytokine production, and the potential signaling pathways involved. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from studies on its active metabolite, trovafloxacin, to provide a more complete picture of its immunomodulatory profile. This information is crucial for researchers and professionals in drug development exploring the therapeutic potential and understanding the adverse effects of this class of compounds.
Data Presentation: Quantitative Effects on Cytokine Production
The immunosuppressive activity of fluoroquinolones is often characterized by their ability to modulate the production of key signaling molecules known as cytokines. While specific quantitative data for this compound is scarce in publicly available literature, studies on its active form, trovafloxacin, provide valuable insights into its dose-dependent effects on cytokine synthesis by human monocytes.
The following table summarizes the mean percentage of inhibition of various cytokines by trovafloxacin in lipopolysaccharide (LPS)-stimulated human monocytes.
| Cytokine | Trovafloxacin Concentration (µg/mL) | Mean Percentage Inhibition (%) | P-value |
| Interleukin-1 (IL-1) | 1 | 1.2 | 0.673 |
| 5 | 75.6 | 0.039 | |
| 10 | 97.4 | 0.019 | |
| Interleukin-6 (IL-6) | 1 | -3.9 | 0.984 |
| 5 | 63.9 | 0.029 | |
| 10 | 90.1 | 0.002 | |
| Interleukin-10 (IL-10) | 1 | 2.68 | 0.854 |
| 5 | 61.2 | 0.026 | |
| 10 | 96.5 | 0.004 | |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1 | -0.55 | 0.977 |
| 5 | 78.2 | 0.035 | |
| 10 | 98.0 | 0.017 | |
| Tumor Necrosis Factor-alpha (TNF-α) | 1 | 11.9 | 0.640 |
| 5 | 87.4 | 0.024 | |
| 10 | 96.9 | 0.017 | |
| Data is derived from a study on trovafloxacin, the active metabolite of this compound.[3] |
Core Mechanisms and Effects on Immune Cells
This compound exerts a biphasic effect on human THP-1 monocytes. Initially, within the first hour of exposure after phagocytosis of bacteria, it triggers a lytic mechanism, leading to the release of cyclic AMP (c-AMP), pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, and nitric oxide.[1] However, this pro-inflammatory phase is transient. Between 2 and 4 hours post-exposure, these inflammatory processes are reversed, with levels returning to normal or below, suggesting a subsequent anti-inflammatory and immunosuppressive effect.[1]
The broader class of fluoroquinolones has been shown to affect both cellular and humoral immunity.[4] They generally tend to decrease the synthesis of pro-inflammatory cytokines.[5] The immunomodulatory effects of some fluoroquinolones are attributed to their chemical structure, particularly the presence of a cyclopropyl moiety at the N1 position.[6]
Experimental Protocols
Representative Protocol: In Vitro Treatment of THP-1 Monocytes and Cytokine Analysis
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Stimulation: THP-1 cells are seeded in 24-well plates at a density of 1 x 10^6 cells/mL. To induce an inflammatory response, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
This compound Treatment: Immediately after LPS stimulation, cells are treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) or a vehicle control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 4 hours or 24 hours) at 37°C.
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatants are collected and stored at -80°C until cytokine analysis.
-
Cytokine Quantification: The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the this compound-treated groups are compared to the vehicle-treated control group. The percentage of inhibition is calculated, and statistical significance is determined using appropriate statistical tests.
Signaling Pathways and Visualizations
The precise signaling pathways modulated by this compound to exert its immunosuppressive effects are not fully elucidated. However, evidence from studies on trovafloxacin and other fluoroquinolones suggests the involvement of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Signaling Pathway of this compound's Immunosuppressive Action
Caption: Hypothesized signaling pathway of this compound's immunosuppressive action.
Experimental Workflow for Assessing Immunomodulatory Effects
Caption: General experimental workflow for assessing immunomodulatory effects.
Conclusion
This compound, primarily through its active metabolite trovafloxacin, exhibits significant immunosuppressive and anti-inflammatory activities. These effects are characterized by a dose-dependent inhibition of pro-inflammatory cytokine production in monocytes. The underlying mechanisms are likely complex and may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the specific molecular targets and signaling events directly affected by this compound in various immune cell types. A deeper understanding of these immunomodulatory properties is essential for both optimizing the therapeutic applications of fluoroquinolones and mitigating their potential adverse effects. The provided data, protocols, and pathway diagrams serve as a foundational guide for researchers and professionals working to unravel the intricate interactions between this class of antibiotics and the host immune system.
References
- 1. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Alatrofloxacin in Aqueous Solution
Abstract
This application note provides a detailed protocol for the dissolution of alatrofloxacin, specifically this compound mesylate, in an aqueous solution for research and developmental purposes. This compound, a prodrug of the fluoroquinolone antibiotic trovafloxacin, exhibits enhanced water solubility, making it suitable for parenteral formulations.[1][2][3] This document outlines the necessary materials, equipment, and a step-by-step procedure to achieve a clear and stable aqueous solution of this compound. The protocol is based on the conditions reported for its intravenous formulations.[4][5][6]
Introduction
This compound is the L-alanyl-L-alanine prodrug of trovafloxacin.[7] It was developed to overcome the limited aqueous solubility of trovafloxacin, thereby enabling intravenous administration.[1][3] Following intravenous administration, this compound is rapidly hydrolyzed in vivo to yield the active moiety, trovafloxacin.[4][5] The solubility of this compound mesylate is pH-dependent, with greater solubility in acidic conditions.[4][7] The commercial intravenous formulation of this compound mesylate is an acidic aqueous concentrate with a pH range of 3.5 to 4.3.[4][5] This protocol is designed to replicate these conditions to prepare a stock solution suitable for in vitro and other non-clinical research applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution of this compound mesylate in aqueous solutions, compiled from various sources.
| Parameter | Value | Notes | Source(s) |
| Form | This compound mesylate | White to light yellow powder. | [4][5] |
| Intravenous Concentrate | 5 mg/mL (as trovafloxacin) | Sterile, preservative-free aqueous concentrate. | [4][5] |
| pH of Concentrate | 3.5 - 4.3 | pH may be adjusted using HCl or NaOH. | [4][5] |
| Final Infusion Concentration | 1 - 2 mg/mL (as trovafloxacin) | Achieved by diluting the concentrate. | [4][6] |
| Water Solubility (Trovafloxacin) | 23 g/L | At a pH of 3.5, with minimum solubility around pH 7. | [7] |
| Water Solubility (this compound) | Equivalent to 22 g/L of trovafloxacin | At physiological pH, this compound is significantly more soluble than trovafloxacin. | [7] |
| Alternative Solvent | Dimethyl sulfoxide (DMSO) | One source indicates solubility in DMSO and insolubility in water, which may be context-dependent. | [8] |
Experimental Protocol
This protocol describes the preparation of a 5 mg/mL (trovafloxacin equivalent) stock solution of this compound mesylate in an aqueous buffer.
Materials:
-
This compound mesylate powder
-
Sterile Water for Injection (WFI) or deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Sterile 0.22 µm syringe filters
-
Sterile vials or tubes
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks
-
Stir plate and stir bars
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound mesylate powder using an analytical balance.
-
Initial Dissolution:
-
For a target concentration of 5 mg/mL (as trovafloxacin), add the weighed this compound mesylate to a volumetric flask. Note: The molecular weight of this compound mesylate is approximately 654.61 g/mol , and the molecular weight of trovafloxacin is approximately 416.4 g/mol . Adjust the amount of this compound mesylate powder accordingly to achieve the desired concentration of the active trovafloxacin moiety.
-
Add approximately 80% of the final volume of sterile water.
-
Place a sterile stir bar in the flask and stir the mixture on a stir plate at room temperature.
-
-
pH Adjustment:
-
Monitor the pH of the solution using a calibrated pH meter.
-
If the pH is above 4.3, slowly add 0.1 M HCl dropwise while continuously stirring until the pH is within the range of 3.5 to 4.3.
-
If the pH is below 3.5, slowly add 0.1 M NaOH dropwise to adjust.
-
Continue stirring until all the powder is completely dissolved, resulting in a clear solution.
-
-
Final Volume Adjustment: Once the this compound mesylate is fully dissolved and the pH is in the target range, add sterile water to reach the final desired volume.
-
Sterilization (Optional): If a sterile solution is required for cell culture or other sensitive applications, filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.
-
Storage: Store the prepared stock solution in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[8][9]
Note on Incompatible Diluents: For subsequent dilutions, avoid using 0.9% Sodium Chloride Injection (normal saline) alone or Lactated Ringer's solution, as precipitation may occur.[6] Compatible diluents include 5% Dextrose in Water, 0.45% Sodium Chloride, and combinations of dextrose and saline.[6]
Visualizations
Experimental Workflow for this compound Dissolution
Caption: Workflow for dissolving this compound mesylate.
Logical Relationship of this compound and Trovafloxacin
Caption: Conversion of this compound to trovafloxacin.
References
- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 2. scbt.com [scbt.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. tapermd.com [tapermd.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. academic.oup.com [academic.oup.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | TargetMol [targetmol.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Alatrofloxacin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin. Given that this compound is rapidly and extensively converted to trovafloxacin in vivo, this guide focuses on a validated HPLC method for the quantification of trovafloxacin in biological matrices such as serum and urine.[1] Additionally, a proposed HPLC method for the direct quantification of this compound mesylate in pharmaceutical formulations is presented, based on established analytical principles for fluoroquinolones.
Introduction
This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, designed to enhance aqueous solubility for intravenous administration.[2] Pharmacokinetic studies have demonstrated that this compound is rapidly converted to the active moiety, trovafloxacin, with the prodrug often being undetectable in plasma shortly after administration.[1] Therefore, for pharmacokinetic and therapeutic drug monitoring studies, the quantification of trovafloxacin is the primary objective.
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of fluoroquinolones in various matrices.[3] This application note details a validated reversed-phase HPLC (RP-HPLC) method for trovafloxacin and a proposed method for this compound, providing researchers with the necessary protocols for accurate and reliable quantification.
Method 1: Quantification of Trovafloxacin in Biological Matrices (Serum and Urine)
This method is adapted from a validated procedure for the determination of trovafloxacin in serum and urine.[4]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) is employed to isolate trovafloxacin from the biological matrix.
-
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Trovafloxacin.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, reversed-phase |
| Mobile Phase | 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3[4] |
| Flow Rate | Isocratic elution |
| Detection | UV absorbance at 275 nm[4] |
| Internal Standard | A methyl derivative of trovafloxacin can be used.[4] |
Data Presentation
The following table summarizes the validation parameters for the trovafloxacin quantification method in serum and urine.[4]
| Validation Parameter | Serum | Urine |
| Linearity Range | 0.1 to 20.0 µg/mL | 0.1 to 20.0 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.9997 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.1 µg/mL |
| Average Recovery | > 70% | > 70% |
| Intra-day Coefficient of Variation (CV) | < 5% | < 5% |
| Inter-day Coefficient of Variation (CV) | < 5% | < 5% |
Method 2: Proposed Method for Quantification of this compound in Pharmaceutical Formulations
This proposed method is based on common practices for the analysis of fluoroquinolones and their prodrugs.
Experimental Protocol
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound mesylate reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Sample Solution: For formulations, accurately weigh and dissolve the product in the same solvent as the standard to achieve a similar concentration. Further dilution may be necessary.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Proposed Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18, reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% formic acid or phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at a wavelength determined by the UV spectrum of this compound (likely around 280-295 nm). |
| Internal Standard | A structurally similar, non-interfering compound. |
3. Method Validation (as per ICH Guidelines)
The proposed method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: A linear relationship between the concentration and the analytical response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Workflow for Method Development and Validation
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The quantification of this compound in biological samples is effectively achieved by measuring its active metabolite, trovafloxacin, using a validated RP-HPLC method with UV detection. For the analysis of this compound in pharmaceutical formulations, a direct HPLC method can be developed and validated following the principles outlined in this note. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Alatrofloxacin MIC for Resistant Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of alatrofloxacin against resistant strains of Staphylococcus aureus. This compound is a prodrug that is converted to trovafloxacin, its active form, in the body. Therefore, in vitro susceptibility testing is performed using trovafloxacin. Understanding the MIC of this fluoroquinolone antibiotic is critical for evaluating its potential efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and other fluoroquinolone-resistant strains.
Data Presentation: this compound (Trovafloxacin) MIC for Resistant S. aureus
The following tables summarize the MIC values of trovafloxacin and comparator fluoroquinolones against various Staphylococcus aureus strains, including resistant phenotypes.
Table 1: Trovafloxacin MIC for Fluoroquinolone-Susceptible and -Resistant S. aureus
| Staphylococcus aureus Strain | Resistance Phenotype | Trovafloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |
| MRSA MRGR3 | Methicillin-Resistant, Quinolone-Susceptible | 0.03 | 0.10 | [1][2] |
| S. aureus 944 | Methicillin-Resistant | 0.15 | 0.25 | [2][3] |
| S. aureus 916 | Methicillin-Resistant | 0.60 | 1.25 | [2][3] |
| Ciprofloxacin-Resistant MRSA (selection study) | Methicillin-Resistant, Ciprofloxacin-Resistant | 2.0 (after 10 transfers) | ≥32 (after 10 transfers) | [4] |
| Ciprofloxacin-Resistant CoNS* | Ciprofloxacin-Resistant | 0.25 to ≥8 | ≥8 | [5] |
*Coagulase-Negative Staphylococci (CoNS) are included as they often share similar resistance mechanisms with S. aureus.
Table 2: MIC50 and MIC90 Values for Fluoroquinolones against S. aureus
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trovafloxacin | Methicillin-Susceptible S. aureus (MSSA) | - | - |
| Trovafloxacin | Methicillin-Resistant S. aureus (MRSA) | - | - |
| Ciprofloxacin | MRSA | - | >64[6] |
| Levofloxacin | MRSA | - | >16[6] |
| Moxifloxacin | MRSA | - | - |
Signaling Pathways in Fluoroquinolone Resistance
Fluoroquinolone resistance in Staphylococcus aureus primarily arises from mutations in the genes encoding its target enzymes, DNA gyrase and topoisomerase IV, and through the overexpression of efflux pumps.
Caption: Fluoroquinolone action and resistance mechanisms in S. aureus.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound (tested as trovafloxacin) against resistant Staphylococcus aureus. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Workflow Overview
Caption: General workflow for MIC determination.
Protocol 1: Broth Microdilution Method (CLSI Guidelines)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth medium.[7][8][9]
Materials:
-
Trovafloxacin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Resistant Staphylococcus aureus isolates
-
S. aureus ATCC® 29213™ (Quality Control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or deionized water
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Trovafloxacin Stock Solution:
-
Prepare a stock solution of trovafloxacin at a concentration of 1280 µg/mL or higher in a suitable solvent.
-
Further dilute the stock solution to prepare working solutions for the serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of trovafloxacin across the plate. For example, add 50 µL of a 4 µg/mL working solution to the first well, mix, and transfer 50 µL to the next well, repeating to achieve a range of concentrations (e.g., 2, 1, 0.5, 0.25, 0.12, 0.06, 0.03, 0.015 µg/mL).
-
The final volume in each well after inoculation will be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of trovafloxacin at which there is no visible growth (turbidity) in the wells.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
-
The MIC of the quality control strain should fall within the acceptable range.
-
Protocol 2: Agar Dilution Method (EUCAST Guidelines)
This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into the agar medium.[10][11]
Materials:
-
Trovafloxacin analytical standard
-
Mueller-Hinton Agar (MHA)
-
Resistant Staphylococcus aureus isolates
-
S. aureus ATCC® 29213™ (Quality Control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Multipoint inoculator (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Trovafloxacin-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of trovafloxacin in a suitable solvent.
-
Melt MHA and cool to 45-50°C.
-
Add the appropriate volume of each trovafloxacin dilution to the molten agar to achieve the desired final concentrations. For example, add 1 mL of a 20 µg/mL trovafloxacin solution to 19 mL of molten agar to get a final concentration of 1 µg/mL.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to obtain a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
Protocol 3: E-test (Epsilometer Test) Method
The E-test is a gradient diffusion method that provides a direct reading of the MIC.[12][13][14][15]
Materials:
-
Trovafloxacin E-test strips
-
Mueller-Hinton Agar (MHA) plates
-
Resistant Staphylococcus aureus isolates
-
S. aureus ATCC® 25922™ (Quality Control strain for disk diffusion-like methods)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the previous protocols.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Application of E-test Strip:
-
Using sterile forceps, apply the trovafloxacin E-test strip to the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12]
-
If the intersection falls between two markings, round up to the next highest value.[12]
-
Interpret the MIC according to established breakpoints.
-
References
- 1. Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of the antimicrobial effects of trovafloxacin and ciprofloxacin on staphylococci using an in-vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. jidc.org [jidc.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. darvashco.com [darvashco.com]
- 9. researchgate.net [researchgate.net]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. eucast broth microdilution: Topics by Science.gov [science.gov]
- 12. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. microbenotes.com [microbenotes.com]
- 15. E (Epsilometer) Test- Principle, Purpose, Procedure, Result Interpretation with Precaution, Advantages and Disadvantages [microbiologynotes.com]
Application Notes: Alatrofloxacin in Experimental Foreign-Body Infection Models
Application Notes and Protocols for the Preparation of Alatrofloxacin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Overview
Alatrofloxacin is a fluoroquinolone antibiotic and a prodrug of trovafloxacin.[1][2] Following administration, this compound is rapidly hydrolyzed in vivo to yield trovafloxacin, which exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] this compound is typically supplied as a mesylate salt, which is more soluble than trovafloxacin, making it suitable for intravenous formulations.[1][3] These application notes provide detailed protocols for the preparation of this compound stock solutions for in vitro and in vivo research applications.
Physicochemical and Solubility Data
This compound is a white to light yellow powder.[4][5] Accurate preparation of stock solutions requires an understanding of its solubility in various laboratory solvents.
| Property | Value | Source |
| Molecular Weight | 558.51 g/mol (Free Base) | [6] |
| 654.62 g/mol (Mesylate Salt) | [5] | |
| Water Solubility | 0.0388 mg/mL (ALOGPS prediction) | [7] |
| Aqueous Formulation pH | 3.5 to 4.3 | [4][5] |
| Recommended Solvents | DMSO, Water for Injection (with pH adjustment) | [6][8] |
Safety Precautions
3.1 Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling this compound powder and solutions.
3.2 Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation.
3.3 Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Experimental Protocols: Stock Solution Preparation
Aseptic technique should be used for the preparation of sterile stock solutions.[5]
4.1 Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays where DMSO is a tolerated solvent.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate Required Mass: Determine the mass of this compound mesylate needed to achieve the desired stock concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Example for a 10 mM stock solution in 10 mL: Mass (g) = 0.010 mol/L x 0.010 L x 654.62 g/mol = 0.06546 g (or 65.46 mg)
-
-
Weighing: Accurately weigh the calculated amount of this compound mesylate powder and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store as recommended in Section 5.0.
4.2 Protocol 2: Preparation of this compound Aqueous Stock Solution
This protocol is intended for applications requiring an aqueous vehicle, such as in vivo studies. This compound solubility in neutral aqueous solutions is limited; therefore, pH adjustment is often necessary. The intravenous formulation has a pH of 3.5 to 4.3.[4][5]
Materials:
-
This compound mesylate powder
-
Sterile Water for Injection (WFI)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Calibrated pH meter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate Required Mass: Use the formula from Protocol 4.1 to determine the required mass of this compound mesylate.
-
Weighing: Accurately weigh the powder and transfer it to a sterile conical tube.
-
Initial Dissolution: Add approximately 80% of the final required volume of WFI. Vortex the suspension.
-
pH Adjustment: Slowly add 1 N HCl dropwise while monitoring the pH. Adjust the pH to between 3.5 and 4.3 to facilitate dissolution. Use 1 N NaOH to correct if the pH drops too low.
-
Final Volume: Once the solid is fully dissolved, add WFI to reach the final desired volume.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter into a new sterile container.
-
Aliquoting and Storage: Aliquot into sterile, single-use vials and store appropriately (see Section 5.0).
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) | Source |
| Solid Powder | 0 - 4°C, protected from light | -20°C, protected from light | [6] |
| DMSO Stock Solution | 0 - 4°C | -20°C or -80°C | [2][6] |
| Aqueous Admixtures | Stable for at least 9 days at room temperature (in 5% dextrose or 0.45% NaCl) | Not recommended | [9] |
Note: For long-term storage of solutions, -80°C is preferable to minimize degradation. Avoid repeated freeze-thaw cycles.
Diagrams and Workflows
References
- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 2. This compound | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. tapermd.com [tapermd.com]
- 5. drugs.com [drugs.com]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. EP1121933A1 - Premixed this compound injectable compositions - Google Patents [patents.google.com]
- 9. Stability of this compound mesylate in 5% dextrose injection and 0.45% sodium-chloride injecion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Alatrofloxacin and Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated analytical methods for the quantitative determination of trovafloxacin and its prodrug, alatrofloxacin, in biological matrices. The protocols provided are intended to guide researchers in establishing robust and reliable assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. This compound is its L-alanyl-L-alanyl prodrug, designed to enhance aqueous solubility for intravenous administration. Following administration, this compound is rapidly and extensively converted to trovafloxacin in the body.[1] Accurate and precise analytical methods are crucial for determining the concentration of these compounds in biological fluids to understand their pharmacokinetic profiles and ensure therapeutic efficacy.
This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most common techniques for the analysis of these compounds.
Analytical Techniques
A variety of analytical methods have been successfully employed for the quantification of trovafloxacin and this compound. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of trovafloxacin. When coupled with UV or fluorescence detectors, it provides a robust and reliable method for quantification in various biological matrices.
-
Reverse-Phase HPLC with UV Detection: This is a common and cost-effective method. Trovafloxacin and its internal standard are separated on a C18 column and detected by UV absorbance, typically around 275 nm.[2]
-
Reverse-Phase HPLC with Fluorescence Detection: This method offers enhanced sensitivity and selectivity compared to UV detection. The native fluorescence of the fluoroquinolone structure is utilized for detection, with excitation and emission wavelengths set appropriately (e.g., excitation at 275 nm and emission at 405 nm).[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and speed. It allows for the simultaneous determination of multiple analytes and is less susceptible to matrix interference compared to HPLC-UV or FLD.
Sample Preparation
Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analytes of interest. The most common techniques for trovafloxacin and this compound are Solid-Phase Extraction (SPE) and Protein Precipitation.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex biological samples like plasma and urine. It provides high recovery and removes a significant amount of matrix components that could interfere with the analysis. A general workflow for SPE is depicted below.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protein Precipitation
This is a simpler and faster method for sample preparation, particularly suitable for plasma and serum samples. An organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Caption: Workflow for Protein Precipitation.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various analytical methods for the determination of trovafloxacin and this compound.
Table 1: HPLC Methods for Trovafloxacin
| Parameter | Method 1 (HPLC-UV)[2] | Method 2 (HPLC-FLD)[3] | Method 3 (HPLC-UV)[4] |
| Matrix | Serum, Urine | Serum, Urine | Sheep Plasma |
| Column | C18 | Nucleosil 100-5 C18 (Serum), Nucleosil 100-5 SA (Urine) | C18 |
| Mobile Phase | 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3 | Acetonitrile and 10 mmol/l tetrabutylammonium phosphate in water (250:750, v/v) | Gradient of NaH₂PO₄ and tetrabutylammonium hydroxide solution (A) and 50% acetonitrile/50% methanol (B) |
| Detection | UV at 275 nm | Fluorescence (Ex: 275 nm, Em: 405 nm) | UV at 270 nm |
| Linearity Range | 0.1 - 20.0 µg/mL | Not Specified | 10 - 50,000 ng/mL |
| LLOQ | 0.1 µg/mL | Not Specified | 10 ng/mL |
| Recovery | > 70% | Not Specified | Not Specified |
| Precision (CV%) | < 5% (Intra- and Inter-day) | Not Specified | Not Specified |
Table 2: LC-MS/MS Methods for Fluoroquinolones (including Trovafloxacin principles)
| Parameter | Method 1[5] | Method 2[6] | Method 3[7] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Column | BEH C18 (2.1 x 100 mm, 1.7 µm) | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | Not Specified |
| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Gradient of 0.1% formic acid in water and acetonitrile | Not Specified |
| Detection | ESI Positive/Negative | ESI Positive | ESI Positive |
| Linearity Range | Analyte dependent | 1 - 100 mg/L (for ciprofloxacin) | Not Specified |
| LLOQ | Analyte dependent | Not Specified | Not Specified |
| Recovery | 90.1 - 109.2% | Not Specified | Not Specified |
| Precision (CV%) | Intra-day: 1.4 - 9.3%, Inter-day: 2.1 - 7.2% | Within-run: <11.9%, Between-run: <16.5% | Not Specified |
Table 3: Analytical Method for this compound
| Parameter | Method 1 (HPLC-UV)[8] |
| Matrix | Serum, Urine |
| Column | C18 |
| Mobile Phase | Phosphate mobile phase |
| Detection | UV at 275 nm |
| Linearity Range | 0.3 - 20 mg/L |
| LLOQ | Not Specified |
| Recovery | Not Specified |
| Precision (CV%) | Not Specified |
Experimental Protocols
Protocol 1: Determination of Trovafloxacin in Serum and Urine by HPLC-UV
This protocol is based on the method described by Teng et al.[2]
1. Materials and Reagents
-
Trovafloxacin reference standard
-
Internal standard (e.g., a methyl derivative of trovafloxacin)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium hydroxide
-
Dibutyl amine phosphate reagent
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
SPE manifold
3. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
To 1 mL of serum or urine, add the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. Chromatographic Conditions
-
Mobile Phase: A mixture of 0.04 M H₃PO₄, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent in a ratio of 83:16.85:0.05:0.1 (v/v), adjusted to pH 3.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 50 µL
-
Detection: UV at 275 nm
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of trovafloxacin to the internal standard against the concentration of trovafloxacin standards.
-
Determine the concentration of trovafloxacin in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Determination of Trovafloxacin in Serum by HPLC-FLD
This protocol is based on the method described by Lown et al.[3]
1. Materials and Reagents
-
Trovafloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Tetrabutylammonium phosphate
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a fluorescence detector
-
C18 analytical column (e.g., Nucleosil 100-5 C18)
3. Sample Preparation (Protein Precipitation)
-
To 500 µL of serum, add 500 µL of a mixture of acetonitrile and perchloric acid.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
4. Chromatographic Conditions
-
Mobile Phase: A mixture of 250 mL acetonitrile and 750 mL distilled water containing 10 mmol/L tetrabutylammonium phosphate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Excitation: 275 nm, Emission: 405 nm)
5. Quantification
-
Prepare a calibration curve using standard solutions of trovafloxacin in the mobile phase.
-
Quantify the trovafloxacin concentration in the samples based on the peak area response.
Protocol 3: General Approach for LC-MS/MS Analysis of Trovafloxacin
This protocol provides a general framework for developing an LC-MS/MS method, based on principles for fluoroquinolone analysis.[5][6]
1. Materials and Reagents
-
Trovafloxacin reference standard
-
Stable isotope-labeled internal standard (e.g., Trovafloxacin-d8)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of methanol containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MRM Transitions: Specific precursor-to-product ion transitions for trovafloxacin and its internal standard need to be determined by direct infusion and optimization.
5. Quantification
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
-
Determine the concentration of trovafloxacin in the samples from the calibration curve.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
References
- 1. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Alatrofloxacin in THP-1 Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin, the prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated immunomodulatory properties beyond its antimicrobial activity. Understanding its impact on inflammatory responses is crucial for drug development and repositioning strategies. This document provides detailed protocols for studying the anti-inflammatory effects of this compound in the human monocytic cell line, THP-1, a widely used in vitro model for monocyte and macrophage functions. The protocols cover cell culture, induction of inflammation, this compound treatment, and assessment of inflammatory markers and signaling pathways.
Key Concepts and Signaling Pathways
The inflammatory response in THP-1 monocytes, typically induced by lipopolysaccharide (LPS), involves the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This compound is believed to exert its anti-inflammatory effects by modulating these pathways.
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes.
-
MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, are activated by phosphorylation in response to inflammatory stimuli. These kinases, in turn, activate downstream transcription factors that contribute to the inflammatory response. Evidence suggests that trovafloxacin's immunomodulatory effects are mediated, in part, through the ERK and JNK pathways.[1]
A notable characteristic of this compound's effect on THP-1 monocytes is a biphasic response. An initial, transient pro-inflammatory phase within the first hour of exposure is followed by a sustained anti-inflammatory phase, where the production of inflammatory mediators is suppressed.[2][3]
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of trovafloxacin (the active metabolite of this compound) on cytokine production in human monocytes stimulated with LPS. This data provides a quantitative basis for designing experiments with this compound in THP-1 cells.
Table 1: Effect of Trovafloxacin on Pro-inflammatory Cytokine Production in LPS-Stimulated Human Monocytes [4]
| Trovafloxacin Concentration (µg/mL) | Mean Inhibition of TNF-α (%) | Mean Inhibition of IL-1β (%) | Mean Inhibition of IL-6 (%) |
| 1 | -1.2 | 1.2 | -3.9 |
| 5 | 75.6 | 75.6 | 45.9 |
| 10 | 97.4 | 97.4 | 93.2 |
Data adapted from a study on human peripheral blood monocytes, which are a relevant proxy for THP-1 monocytes.[4] Negative values indicate a slight increase in cytokine production at the lowest concentration.
Experimental Protocols
Protocol 1: THP-1 Monocyte Culture and Differentiation
This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Cell Seeding: Seed 5 x 10⁵ THP-1 cells per well in a 6-well plate.
-
Differentiation: Add PMA to a final concentration of 100 ng/mL to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator. Differentiated macrophages will adhere to the bottom of the plate.
-
Washing: After incubation, gently aspirate the medium and wash the adherent macrophages twice with sterile PBS.
-
Resting: Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
Protocol 2: Induction of Inflammation and this compound Treatment
This protocol details the stimulation of differentiated THP-1 macrophages with LPS to induce an inflammatory response and subsequent treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound mesylate
-
Complete RPMI-1640 medium
-
Sterile, endotoxin-free water
Procedure:
-
Prepare this compound Stock: Prepare a stock solution of this compound mesylate in sterile, endotoxin-free water. Further dilute to desired working concentrations in complete RPMI-1640 medium immediately before use.
-
Pre-treatment (Optional but Recommended): To investigate the preventative anti-inflammatory effects, pre-incubate the differentiated THP-1 macrophages with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to each well (except for the negative control).
-
Incubation: Incubate the plates for 4-24 hours at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific endpoint being measured (e.g., 4-6 hours for early signaling events, 18-24 hours for cytokine accumulation).
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction for Western blotting.
Protocol 3: Quantification of Cytokines by ELISA
This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow Manufacturer's Instructions: Perform the ELISA according to the specific instructions provided with the commercial kits.
-
Standard Curve: Prepare a standard curve for each cytokine using the provided recombinant standards.
-
Sample Measurement: Add the collected cell culture supernatants (appropriately diluted, if necessary) to the wells of the ELISA plate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol describes the detection of key signaling proteins in the NF-κB and MAPK pathways by Western blotting to elucidate the mechanism of this compound's anti-inflammatory action.
Materials:
-
Cell lysates from Protocol 2
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-NF-κB p65
-
Total NF-κB p65
-
IκBα
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
Phospho-ERK1/2
-
Total ERK1/2
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Experimental workflow for studying this compound's anti-inflammatory effects.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed modulation of the MAPK signaling pathway.
References
- 1. Trovafloxacin potentiation of lipopolysaccharide-induced tumor necrosis factor release from RAW 264.7 cells requires extracellular signal-regulated kinase and c-Jun N-Terminal Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Alatrofloxacin Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alatrofloxacin is a fluoroquinolone antibiotic, and its active form, trovafloxacin, demonstrates a broad spectrum of activity against various pathogens, including clinically significant anaerobic bacteria.[1] This document provides a comprehensive guide to the experimental setup for testing the efficacy of this compound against these microorganisms. The protocols outlined herein adhere to established standards, primarily referencing the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.[2][3][4]
Fluoroquinolones exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[5] This mechanism disrupts DNA synthesis, leading to cell death.[5][6] Understanding the susceptibility of anaerobic bacteria to this compound is crucial for its potential clinical applications in treating anaerobic or mixed aerobic/anaerobic infections.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of trovafloxacin (the active form of this compound) against a range of common anaerobic pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7][8] These values are essential for assessing the potency of the antibiotic.
| Anaerobic Bacterial Species | Trovafloxacin MIC50 (µg/mL) | Trovafloxacin MIC90 (µg/mL) |
| Bacteroides fragilis group | 0.5 | 1.0 |
| Bacteroides thetaiotaomicron | 1.0 | 32.0 |
| Prevotella spp. | 0.25 | 1.0 |
| Porphyromonas spp. | ≤0.06 | 0.25 |
| Fusobacterium nucleatum | 0.125 | 0.5 |
| Clostridium perfringens | 0.125 | 0.5 |
| Peptostreptococcus spp. | 0.25 | 1.0 |
Note: Data is compiled from various in vitro studies. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The following are detailed methodologies for determining the susceptibility of anaerobic bacteria to this compound. The agar dilution method is presented as the reference standard, with the broth microdilution method as a common alternative.[2][4][9]
Materials
-
This compound (analytical grade)
-
Anaerobic bacterial strains (e.g., from ATCC or clinical isolates)
-
Wilkins-Chalgren agar or broth
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood[7][10]
-
Anaerobic chamber or gas-generating system
-
Sterile petri dishes, microtiter plates, and other standard laboratory glassware
-
Inoculating device (e.g., Steers replicator)
-
Spectrophotometer or McFarland standards
-
Incubator (35-37°C)
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[4][9][11]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) at a concentration of 1000 µg/mL.
-
Preparation of Agar Plates:
-
Melt and cool supplemented Brucella agar to 48-50°C.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add the appropriate volume of each antibiotic dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacteria onto a suitable agar plate and incubate under anaerobic conditions for 24-48 hours.
-
Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
Using a Steers replicator or a multipoint inoculator, deliver a standardized inoculum of each bacterial suspension to the surface of the this compound-containing and control agar plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.
-
Broth Microdilution Method
The broth microdilution method is a practical alternative for testing the susceptibility of certain anaerobic bacteria, particularly the Bacteroides fragilis group.[4][9]
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable anaerobic broth (e.g., supplemented Brucella broth) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the agar dilution method. Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates in an anaerobic environment at 35-37°C for 42-48 hours.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) of the bacteria.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the agar dilution method for testing the susceptibility of anaerobic bacteria to this compound.
References
- 1. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antianaerobic Activity of a Novel Fluoroquinolone, WCK 771, Compared to Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting alatrofloxacin insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fluoroquinolone antibiotic. It is a prodrug that is rapidly converted to its active form, trovafloxacin, in the body.[1][2] Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1][3] This inhibition leads to the death of susceptible bacteria.[4]
Q2: Why is this compound used in a mesylate salt form?
A2: this compound is delivered as a mesylate salt to improve its solubility, particularly for intravenous administration.[3][5][6] The powder form of this compound mesylate is white to light yellow.[1]
Q3: Is this compound soluble in water?
A3: this compound mesylate is reported to be soluble in DMSO, but not in water.[7] For intravenous formulations, it is dissolved in an aqueous solution with a pH adjusted to a range of 3.5 to 4.3, indicating that its solubility is pH-dependent.[1]
Q4: Can I use this compound in cell culture experiments?
A4: Yes, this compound can be used in cell culture experiments to study its antibacterial effects or its impact on eukaryotic cells. Due to its limited aqueous solubility at neutral pH, it is crucial to follow a specific protocol for its dissolution to avoid precipitation in your cell culture media.
Q5: What are the known effects of this compound on mammalian cells?
A5: this compound, through its active form trovafloxacin, has been shown to have immunomodulatory effects. It can suppress the synthesis of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α in human monocytes.[8][9]
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to cell culture medium. | Poor aqueous solubility at neutral pH: this compound is less soluble at the neutral pH of most cell culture media (pH 7.2-7.4). | 1. Prepare a high-concentration stock solution in DMSO. this compound mesylate is soluble in DMSO.[7] 2. Use a serial dilution method. Prepare intermediate dilutions of your DMSO stock in a small volume of acidic buffer (e.g., citrate buffer, pH ~4.0-5.0) before the final dilution into your complete cell culture medium. 3. Ensure rapid mixing. When adding the this compound solution to your culture medium, vortex or pipette vigorously to ensure immediate and thorough mixing. This can prevent localized high concentrations that are prone to precipitation. |
| Cloudiness or precipitate appears in the cell culture medium after a few hours or days of incubation. | Interaction with media components: Components in the serum or the medium itself (e.g., salts, proteins) can interact with this compound over time, leading to precipitation.[10] Temperature fluctuations: Changes in temperature can affect the solubility of compounds in solution. | 1. Reduce the final concentration of this compound. If possible, use the lowest effective concentration to minimize the chances of precipitation. 2. Test different serum lots. Serum composition can vary between lots and may impact the solubility of your compound. 3. Prepare fresh working solutions. Avoid storing diluted this compound solutions in cell culture medium for extended periods. Prepare fresh solutions for each experiment. 4. Maintain stable incubation temperatures. Ensure your incubator provides a stable temperature environment. |
| Difficulty dissolving the powdered this compound mesylate. | Inappropriate solvent: this compound mesylate has poor solubility in water and neutral buffers.[7] | 1. Use 100% DMSO as the primary solvent to create a stock solution.[7] 2. Gentle warming and vortexing can aid in the dissolution of the powder in DMSO. |
Quantitative Data Summary
The following table summarizes the available solubility information for this compound.
| Compound | Solvent | Solubility | pH of Solution | Reference |
| This compound Mesylate | Water | Insoluble | Not specified | [7] |
| This compound Mesylate | DMSO | Soluble | Not applicable | [7] |
| This compound Mesylate (for IV) | Aqueous solution | 5 mg/mL (as trovafloxacin) | 3.5 - 4.3 | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for Cell Culture
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments. Researchers should perform their own validation for their specific cell lines and experimental conditions.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized water or PBS (pH adjusted to ~4.0 with HCl for intermediate dilution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound mesylate powder needed to prepare a 10 mM stock solution (Molecular Weight of this compound Mesylate: 654.61 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the vial of this compound mesylate powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into your complete cell culture medium to achieve the desired final concentration.
-
Crucially, to avoid precipitation, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) as DMSO can be toxic to cells at higher concentrations.
-
For each dilution step, add the this compound solution to the medium and immediately mix thoroughly by vortexing or pipetting up and down.
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples.
Visualizations
Troubleshooting Workflow for this compound Insolubility
A troubleshooting workflow for addressing this compound insolubility issues.
Simplified Signaling Pathway of this compound's Dual Action
Dual action of this compound on bacterial cells and mammalian monocytes.
References
- 1. tapermd.com [tapermd.com]
- 2. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound (Trovan IV) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
Technical Support Center: Alatrofloxacin Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of alatrofloxacin in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fluoroquinolone antibiotic, which is a prodrug of trovafloxacin.[1][2] It is supplied as a mesylate salt to improve its aqueous solubility.[3] However, like many fluoroquinolones, its solubility is highly dependent on pH, and it can precipitate out of solution under certain conditions, which can significantly impact experimental results.[3][4]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is governed by its chemical structure, which includes both acidic and basic functional groups. This makes it an amphoteric molecule.[4] Key properties are summarized in the table below.
| Property | Value | Source |
| Water Solubility | 0.0388 mg/mL (predicted for trovafloxacin) | [5] |
| Water Solubility (as this compound) | Equivalent to 22 g/L of trovafloxacin at physiological pH | [3] |
| pKa (Strongest Acidic) | 5.41 | [5] |
| pKa (Strongest Basic) | 8.09 | [5] |
Q3: How does pH affect the solubility of this compound?
This compound's solubility is lowest near its isoelectric point, which is the pH at which the net charge of the molecule is zero. Given its acidic and basic pKa values, the minimum solubility for the active drug, trovafloxacin, is observed around neutral pH (pH 7).[3][5] At pH values below the acidic pKa (5.41), the molecule is protonated and positively charged, leading to increased solubility. Conversely, at pH values above the basic pKa (8.09), the molecule is deprotonated and negatively charged, which also increases its solubility in aqueous media.[6][7]
Q4: Can components of my experimental media cause this compound to precipitate?
Yes, various components in complex media, such as cell culture media, can contribute to precipitation. These include:
-
Divalent Cations: Metal cations like calcium (Ca²⁺) and magnesium (Mg²⁺), commonly found in cell culture media, can chelate with fluoroquinolones, potentially leading to the formation of insoluble complexes.[8]
-
High Salt Concentrations: The high ionic strength of some buffers and media can decrease the solubility of organic molecules through the "salting out" effect.
-
Proteins and other macromolecules: Components like fetal bovine serum (FBS) can sometimes interact with drugs, although they can also have a solubilizing effect.[9]
Q5: How can I visually inspect for this compound precipitation?
Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the solution, or visible aggregates. It is good practice to visually inspect your this compound-containing media against a dark background before each use.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.
Problem: My this compound solution has become cloudy or contains visible particles.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Test
This protocol helps determine the optimal pH range for your specific experimental medium to prevent this compound precipitation.
Materials:
-
This compound powder
-
Your experimental medium
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Sterile microcentrifuge tubes
-
Spectrophotometer or HPLC
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Aliquots of your experimental medium are adjusted to a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0) using 0.1 M HCl or 0.1 M NaOH.
-
Add a small, consistent volume of the this compound stock solution to each pH-adjusted medium aliquot to achieve the desired final concentration.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a relevant period (e.g., 24 hours).
-
After incubation, visually inspect each tube for precipitation.
-
Centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a spectrophotometer or HPLC.
-
Plot the soluble this compound concentration against the pH to identify the optimal pH range for maximum solubility.
Protocol 2: Co-solvent and Excipient Compatibility Study
This protocol is designed to test the effectiveness of various co-solvents or excipients in preventing this compound precipitation in your medium.
Materials:
-
This compound powder
-
Your experimental medium
-
A selection of co-solvents (e.g., DMSO, ethanol, PEG 300)
-
A selection of precipitation inhibitors (e.g., Pluronic F127, HPMC)[10][11]
-
Sterile microcentrifuge tubes
Method:
-
Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent.
-
Prepare solutions of the precipitation inhibitors in your experimental medium at various concentrations.
-
Add a small volume of the this compound stock solution to your experimental medium (control) and to the media containing the different co-solvents or precipitation inhibitors.
-
Ensure the final concentration of the co-solvent is kept low (typically <1%) to minimize cellular toxicity.
-
Incubate and analyze the samples as described in Protocol 1 (steps 4-7).
-
Compare the solubility of this compound in the presence of different co-solvents and excipients to the control to identify effective precipitation inhibitors.
Visualization of pH-Solubility Relationship
The following diagram illustrates the relationship between pH, the pKa values of this compound, and its resulting charge state, which dictates its solubility.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. daneshyari.com [daneshyari.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmtech.com [pharmtech.com]
troubleshooting inconsistent results in alatrofloxacin experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during in vitro and in vivo experiments involving alatrofloxacin. This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoroquinolone antibiotic.[1][2] Following intravenous administration, this compound is rapidly converted to the active compound, trovafloxacin.[3][4] Due to findings of severe hepatotoxicity, both this compound and trovafloxacin were withdrawn from the market.[5] Researchers continuing to work with these compounds for investigational purposes must be aware of their complex biological effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is rapidly hydrolyzed in vivo to trovafloxacin.[3][4] Trovafloxacin, like other fluoroquinolone antibiotics, inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[2][6] This inhibition prevents bacterial DNA replication, transcription, and repair, leading to bacterial cell death.[6]
Q2: Why am I seeing lower than expected antibacterial activity in my cell-based assays?
A2: Several factors can contribute to reduced intracellular activity of fluoroquinolones like trovafloxacin. The acidic environment of phagolysosomes (pH 5.0) can significantly decrease the bactericidal activity of the drug.[1][7] Additionally, the drug may bind to intracellular components, reducing its effective concentration.[1][7]
Q3: I am observing significant cytotoxicity in my experiments, even at low concentrations. What could be the cause?
A3: Trovafloxacin has been shown to induce cytotoxicity, particularly hepatotoxicity, through mechanisms involving mitochondrial dysfunction.[3][4] It can lead to the formation of reactive oxygen species (ROS) and peroxynitrite stress within mitochondria, disrupting critical cellular functions.[3] In some in vitro models, trovafloxacin has been shown to sensitize hepatocytes to the cytotoxic effects of inflammatory cytokines like TNF-α.[1][8]
Q4: My MIC (Minimum Inhibitory Concentration) results for trovafloxacin are inconsistent. What should I check?
A4: Inconsistent MIC results can arise from several factors. Ensure that you are using a standardized inoculum preparation and appropriate quality control strains. Variations in laboratory procedures and media can also lead to different results.[9] For anaerobic bacteria, specific testing methods and quality control parameters are crucial for reliable MIC determination.[10] It's also important to consider that different susceptibility testing methods, such as broth microdilution and Etest, may yield slightly different MIC values.[9]
Q5: Are there known stability issues with this compound solutions?
A5: this compound mesylate for injection has a pH range of 3.5 to 4.3.[11] When diluted in compatible intravenous solutions like 5% dextrose or 0.45% sodium chloride, it has been shown to be physically and chemically stable for up to 7 days when refrigerated or up to 3 days at room temperature.[12] However, the stability of stock solutions for in vitro experiments should be carefully considered, especially over long-term storage. A study on various antibiotic stock solutions showed that stability can vary significantly depending on the antibiotic, solvent, and storage temperature.[13] It is recommended to prepare fresh stock solutions or validate the stability under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent Antibacterial Potency (MIC assays)
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized bacterial inoculum is prepared according to established protocols (e.g., 0.5 McFarland standard). |
| Quality Control Strains | Routinely test quality control strains with known MIC ranges for trovafloxacin to validate assay performance. |
| Media and pH | Use the recommended culture medium and verify that the pH is within the optimal range for both bacterial growth and antibiotic activity. The activity of fluoroquinolones can be influenced by pH.[1] |
| Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (aerobic or anaerobic as required). |
| Resistance Development | Be aware that resistance to trovafloxacin can develop through multiple-step mutations in target enzymes.[14] |
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Intracellular Activity | Consider the acidic intracellular environment and potential for drug binding to cellular components, which can reduce efficacy.[1][7] Assays that measure intracellular activity may provide a more accurate reflection of in vivo performance. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | This compound is rapidly converted to trovafloxacin.[3][4] Ensure that the dosing regimen in your in vivo model achieves clinically relevant concentrations of trovafloxacin. |
| Host Immune Response | This compound/trovafloxacin can have immunomodulatory effects, including altering cytokine release, which can influence infection outcomes.[15][16] |
Issue 3: Unexplained Cytotoxicity or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Mitochondrial Toxicity | Assess mitochondrial function in your cell models using assays for ROS production, mitochondrial membrane potential, or oxygen consumption.[17][18] Trovafloxacin is known to induce mitochondrial dysfunction.[3] |
| Reactive Metabolites | The cyclopropylamine moiety of trovafloxacin can be oxidized to form reactive intermediates that may covalently bind to cellular proteins, leading to toxicity.[19] |
| Inflammatory Sensitization | In experiments involving inflammatory conditions, be aware that trovafloxacin can enhance the cytotoxic effects of cytokines like TNF-α.[1][8] |
| Cardiotoxicity | Fluoroquinolones, as a class, have been associated with cardiotoxicity, including QT interval prolongation, by blocking cardiac voltage-gated potassium channels.[7] While specific data for this compound is limited, this class effect should be considered in relevant experimental models. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Trovafloxacin
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards.
-
Preparation of Trovafloxacin Stock Solution:
-
Prepare a stock solution of trovafloxacin at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water with pH adjustment if necessary).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C or as recommended by the supplier.[20]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.
-
Protocol 2: Assessment of Drug-Induced Mitochondrial Dysfunction
This protocol provides a general workflow for evaluating the potential of this compound/trovafloxacin to induce mitochondrial toxicity.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HepG2 hepatocytes) in appropriate media and conditions.
-
-
Drug Treatment:
-
Treat the cells with varying concentrations of trovafloxacin for a specified duration. Include a vehicle control.
-
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye such as JC-1 or TMRM. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates mitochondrial depolarization.
-
Reactive Oxygen Species (ROS) Production: Use a fluorescent probe like DCFDA or MitoSOX Red. An increase in fluorescence indicates an increase in cellular or mitochondrial ROS, respectively.
-
Oxygen Consumption Rate (OCR): Utilize a Seahorse XF Analyzer or a similar instrument to measure real-time cellular respiration. A decrease in OCR upon drug treatment suggests mitochondrial dysfunction.
-
-
Data Analysis:
-
Quantify the changes in fluorescence or OCR relative to the vehicle control to determine the dose-dependent effect of the drug on mitochondrial function.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Trovafloxacin-induced hepatotoxicity signaling.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin Cardiotoxicity and Hepatotoxicity in Humans and Animals [scirp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In-vitro activity of trovafloxacin against sensitive and resistant aerobic bacteria using the standard microdilution broth method and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. tapermd.com [tapermd.com]
- 12. mdpi.com [mdpi.com]
- 13. Quality Control Limits for Dilution and Disk Diffusion Susceptibility Tests of Trovafloxacin against Eight Quality Control Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. insphero.com [insphero.com]
- 18. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | TargetMol [targetmol.com]
- 20. m.youtube.com [m.youtube.com]
alatrofloxacin stability under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of alatrofloxacin under various experimental conditions. Given that this compound is a prodrug that rapidly hydrolyzes to its active form, trovafloxacin, in aqueous solutions, the stability of this compound is intrinsically linked to this conversion.[1][2][3] This guide addresses potential issues and provides a framework for designing and troubleshooting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
This compound is a prodrug of trovafloxacin.[1][2] In aqueous environments, its primary degradation pathway is hydrolysis to form trovafloxacin.[3] Therefore, when assessing the stability of this compound, it is crucial to monitor both the disappearance of the parent drug and the appearance of trovafloxacin.
Q2: What are the general stability characteristics of the active form, trovafloxacin?
Published data on the stability of trovafloxacin is limited. However, one study on an oral liquid dosage form of trovafloxacin mesylate (10 mg/mL) indicated that it was stable for at least 14 days when stored in an amber-colored glass bottle at 25°C (±1°C).[4] The pH of this formulation reportedly did not change during the study period.[4] It is important to note that both this compound and trovafloxacin were withdrawn from the U.S. market due to concerns about hepatotoxicity.[1][5]
Q3: What are the typical stress conditions for a forced degradation study of a fluoroquinolone like this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] Based on general guidelines for fluoroquinolones, typical stress conditions would include:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 N NaOH) at elevated temperatures.[4]
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room or elevated temperatures.[8]
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures.
-
Photodegradation: Exposing the drug substance (solid or in solution) to UV or fluorescent light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of this compound peak in HPLC analysis. | This compound is rapidly hydrolyzing to trovafloxacin. | This is expected. Ensure your analytical method is also quantifying the appearance of the trovafloxacin peak. Analyze samples at earlier time points to capture the initial kinetics of the conversion. |
| Multiple unknown peaks in the chromatogram. | Formation of various degradation products under stress conditions. | Use a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) can be used to identify the mass-to-charge ratio of the degradation products to help in their structural elucidation. |
| Poor resolution between this compound, trovafloxacin, and other degradants. | The HPLC method is not optimized for separating all components. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the column type (e.g., different stationary phase), or modify the gradient elution program. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate pH of solutions, light exposure). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Protect samples from light if photodegradation is a concern. |
| No significant degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or the duration of the study. However, the goal is to achieve partial degradation (e.g., 5-20%) to understand the pathway, not complete degradation. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific analytical capabilities and objectives.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate and quantify this compound, its primary hydrolytic product trovafloxacin, and any other degradation products.
-
Column: A C18 reversed-phase column is commonly used for fluoroquinolones.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize separation.
-
Detection: UV detection at a wavelength where all compounds of interest have adequate absorbance. A photodiode array detector is recommended to assess peak purity.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Forced Degradation (Stress Testing) Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and an organic co-solvent if solubility is an issue).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N or 1 N HCl). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N or 1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature and collect samples over time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C). Also, reflux a solution of this compound and analyze samples at different time points.
-
Photostability: Expose a solution of this compound to a specified light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Stability of this compound in Aqueous Solution under Different pH and Temperature Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | % Trovafloxacin Formed |
| 3.0 | 4 | ||||
| 3.0 | 25 | ||||
| 3.0 | 40 | ||||
| 7.0 | 4 | ||||
| 7.0 | 25 | ||||
| 7.0 | 40 | ||||
| 9.0 | 4 | ||||
| 9.0 | 25 | ||||
| 9.0 | 40 |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % this compound Degraded | % Trovafloxacin Formed | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | |||||
| Base Hydrolysis | 0.1 N NaOH | |||||
| Oxidation | 3% H₂O₂ | |||||
| Thermal (Solution) | Heat | |||||
| Photolytic | UV Light |
Visualizations
The following diagrams illustrate the logical workflow for assessing this compound stability.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Primary Degradation Pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Stability of an oral liquid dosage form of trovafloxacin mesylate and its quantitation in tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trovafloxacin - Wikipedia [en.wikipedia.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
minimizing off-target effects of alatrofloxacin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of alatrofloxacin in their experiments.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Symptoms:
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Increased cell death observed through microscopy.
-
Reduced cell proliferation rates.
-
Altered cellular morphology.
-
Decreased metabolic activity (e.g., in MTT or resazurin assays).
Possible Cause: Fluoroquinolones, including this compound, are known to induce mitochondrial toxicity.[1][2] This can lead to a decrease in cellular energy production, increased oxidative stress, and ultimately, apoptosis.[2][3]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure the correct concentration of this compound is being used. An error in dilution could lead to unexpectedly high concentrations.
-
Assess Mitochondrial Function:
-
Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function.
-
Evaluate Mitochondrial Membrane Potential: Employ fluorescent dyes like JC-1 or TMRE to detect changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Quantify ATP Levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.
-
Measure Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to measure intracellular ROS levels, as mitochondrial dysfunction can lead to increased oxidative stress.
-
-
Optimize Experimental Conditions:
-
Reduce Incubation Time: If possible, shorten the duration of this compound exposure to the minimum time required to achieve the desired on-target effect.
-
Use a Lower Concentration: Determine the minimal effective concentration of this compound for your experiment through a dose-response study.
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Consider a Different Cell Line: Some cell lines may be more susceptible to mitochondrial toxins. If feasible, test your experiment in a different cell line.
-
-
Co-treatment with Antioxidants: Consider co-treatment with antioxidants like N-acetylcysteine (NAC) to mitigate oxidative stress-induced cell death.
Issue 2: Unexpected Neurological or Electrophysiological Effects
Symptoms:
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In neuronal cultures, spontaneous firing or hyperexcitability.
-
In electrophysiological recordings, altered ion channel activity.
-
In animal studies, seizures or other behavioral changes.
Possible Cause: Fluoroquinolones can act as antagonists of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] This inhibition can lead to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability. This effect can be exacerbated by the co-administration of non-steroidal anti-inflammatory drugs (NSAIDs).[4][7]
Troubleshooting Steps:
-
Review Experimental Reagents: Ensure that no NSAIDs are present in your experimental setup, as they can potentiate the GABA-A antagonistic effects of fluoroquinolones.[7]
-
Assess GABA-A Receptor Function:
-
Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings on neurons to directly measure GABA-evoked currents. A reduction in the amplitude of these currents in the presence of this compound would confirm GABA-A receptor antagonism.
-
-
Modify Experimental Design:
-
Avoid High Concentrations: Use the lowest effective concentration of this compound to minimize off-target GABA-A receptor inhibition.
-
Alternative Agonists/Antagonists: In electrophysiology experiments, if studying GABAergic transmission, consider if this compound is a necessary component or if an alternative can be used.
-
Control for Vehicle Effects: Ensure that the vehicle used to dissolve this compound does not have any independent effects on neuronal activity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, trovafloxacin.[8]
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On-target effect: The primary on-target effect of trovafloxacin is the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, leading to bacterial cell death.[9][10]
-
Off-target effects: The main off-target effects in mammalian cells are:
-
Mitochondrial Toxicity: Inhibition of the mitochondrial electron transport chain, particularly complexes I and IV, leading to decreased ATP production and increased oxidative stress.[1][11]
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GABA-A Receptor Antagonism: Blockade of GABA-A receptors, which can lead to central nervous system effects such as seizures and excitotoxicity.[4][6]
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Hepatotoxicity: this compound was withdrawn from the market due to severe liver injury.[12][13][14] In vitro studies have shown that trovafloxacin can cause hepatocellular toxicity.[15][16]
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Immunosuppressive/Anti-inflammatory Effects: this compound has been shown to possess immunosuppressive and anti-inflammatory properties.[17][18]
-
Q2: How can I minimize the off-target effects of this compound in my cell culture experiments?
A2:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimum concentration of this compound needed to achieve your desired on-target effect.
-
Limit Exposure Time: Expose your cells to this compound for the shortest duration possible.
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Proper Cell Culture Practices: Avoid the routine use of other antibiotics in your cell culture media, as they can also have off-target effects and confound results.[19][20][21]
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Monitor Cell Health: Regularly assess cell viability and morphology throughout your experiment.
-
Include Appropriate Controls: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.
Q3: Are there any known drug interactions I should be aware of when using this compound in my research?
A3: Yes, several drug interactions have been reported for this compound and other fluoroquinolones. In a research setting, it's crucial to be aware of these, especially in co-treatment studies:
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NSAIDs: Co-administration with NSAIDs can potentiate the GABA-A receptor antagonism of fluoroquinolones, increasing the risk of CNS-related off-target effects.[7]
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Theophylline: Fluoroquinolones can increase theophylline levels, potentially leading to toxicity.
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Warfarin: The effects of warfarin may be increased.
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Cyclosporine: There is an increased risk of nephrotoxicity when used with cyclosporine.
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Corticosteroids: Concurrent use may increase the risk of tendon rupture.[22]
Data Presentation
Table 1: Summary of this compound's On-Target and Key Off-Target Effects
| Target/Effect | Description | Potential Experimental Impact | Mitigation Strategies |
| On-Target: Bacterial DNA Gyrase & Topoisomerase IV | Inhibition of bacterial DNA replication, leading to bactericidal activity.[9][10] | Desired effect in antibacterial research. | N/A |
| Off-Target: Mitochondrial Electron Transport Chain (Complexes I & IV) | Impaired mitochondrial respiration, decreased ATP, increased ROS.[1][11] | Reduced cell viability, altered metabolism, apoptosis. | Use lowest effective concentration, limit exposure time, monitor mitochondrial function, consider antioxidants. |
| Off-Target: GABA-A Receptor | Antagonism of the receptor, leading to reduced inhibitory neurotransmission.[4][6] | Neuronal hyperexcitability, altered electrophysiological recordings. | Avoid co-treatment with NSAIDs, use lowest effective concentration, perform electrophysiological validation. |
| Off-Target: Hepatotoxicity | Drug-induced liver injury.[15][16] | In vitro cytotoxicity in liver cell models. | Use liver-specific in vitro models to assess toxicity, monitor liver enzyme release (e.g., ALT, AST). |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Mitochondrial Toxicity
Objective: To determine the effect of this compound on mitochondrial function in a cultured cell line.
Materials:
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Cell line of interest
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This compound
-
Complete cell culture medium
-
Seahorse XF Cell Mito Stress Test Kit (or similar)
-
Fluorescent dyes for mitochondrial membrane potential (e.g., JC-1 or TMRE) and ROS (e.g., DCFDA)
-
ATP quantification kit
-
Plate reader with fluorescence and luminescence capabilities
-
Seahorse XF Analyzer (or similar)
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF plate (for respiration analysis) and standard multi-well plates (for other assays) at a density that will result in a confluent monolayer on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle-only control.
-
Mitochondrial Respiration (Seahorse XF):
-
Follow the manufacturer's protocol for the Cell Mito Stress Test.
-
Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure OCR and ECAR to determine basal respiration, ATP production, maximal respiration, and non-mitochondrial respiration.
-
-
Mitochondrial Membrane Potential:
-
Incubate cells with JC-1 or TMRE according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates depolarization of the mitochondrial membrane.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
Incubate cells with DCFDA according to the manufacturer's instructions.
-
Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of intracellular ROS.
-
-
ATP Quantification:
-
Lyse the cells and measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's protocol.
-
Protocol 2: Evaluation of this compound's Effect on GABA-A Receptor Function
Objective: To determine if this compound antagonizes GABA-A receptor-mediated currents in neurons.
Materials:
-
Primary neuronal culture or a cell line expressing GABA-A receptors
-
This compound
-
GABA
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
Methodology:
-
Cell Preparation: Prepare cultured neurons for whole-cell patch-clamp recording.
-
Establish Whole-Cell Configuration: Obtain a whole-cell recording from a neuron.
-
GABA Application: Apply a known concentration of GABA to the cell to elicit an inward chloride current (ensure appropriate holding potential and chloride concentrations in your solutions).
-
This compound Application:
-
After establishing a stable baseline of GABA-evoked currents, perfuse the cell with a solution containing this compound for a defined period.
-
During the application of this compound, re-apply the same concentration of GABA.
-
-
Data Acquisition and Analysis:
-
Record the amplitude of the GABA-evoked currents before, during, and after the application of this compound.
-
A reduction in the GABA-evoked current amplitude in the presence of this compound indicates antagonism of the GABA-A receptor.
-
Perform a washout by perfusing with the external solution without this compound to see if the effect is reversible.
-
To determine the IC50, repeat the experiment with a range of this compound concentrations.
-
Mandatory Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Troubleshooting workflow for unexpected neurological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trovafloxacin and this compound mesylate - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Trovafloxacin, a fluoroquinolone antibiotic with hepatotoxic potential, causes mitochondrial peroxynitrite stress in a mouse model of underlying mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 5. Compatibility of this compound mesylate with commonly used drugs during Y-site delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroquinolone antibiotics and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trovan: Package Insert / Prescribing Information [drugs.com]
- 9. You are being redirected... [regenerativemedicinela.com]
- 10. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 11. acs.org [acs.org]
- 12. ovid.com [ovid.com]
- 13. A comprehensive guide to MEGA-PRESS for GABA measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of drug-induced liver toxicity of trovafloxacin and levofloxacin in a human microphysiological liver model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. agilent.com [agilent.com]
- 21. Frontiers | GABA receptor antagonism elicits feeding in the septohypothalamic nucleus [frontiersin.org]
- 22. This compound (Trovan IV) | Davis’s Drug Guide [nursing.unboundmedicine.com]
Technical Support Center: Analytical Method Validation for Alatrofloxacin in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of alatrofloxacin in human plasma. As this compound is a prodrug that rapidly converts to its active metabolite, trovafloxacin, the analytical methods focus on the quantification of trovafloxacin.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my analytical method measuring trovafloxacin when I administered this compound?
A1: this compound is an L-Ala-L-Ala prodrug of trovafloxacin. Following intravenous administration, it is rapidly and extensively converted to trovafloxacin by peptidases in the blood. This compound is often undetectable in plasma samples collected shortly after the end of an infusion, making trovafloxacin the target analyte for pharmacokinetic studies.[1][2][3]
Q2: What are the typical sample preparation techniques for analyzing trovafloxacin in plasma?
A2: The most common sample preparation methods are solid-phase extraction (SPE) and protein precipitation.[4][5] Protein precipitation with agents like acetonitrile or perchloric acid is a simpler and faster method.[5][6] SPE can provide a cleaner extract, which may be necessary to achieve lower limits of quantification.[4]
Q3: What analytical techniques are most suitable for the quantification of trovafloxacin in plasma?
A3: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or fluorescence detection is commonly used.[1][4][5][7] Fluorescence detection offers higher sensitivity and selectivity for fluoroquinolones like trovafloxacin.[5] LC-MS/MS can also be employed for high sensitivity and specificity, though detailed methods specific to trovafloxacin are less commonly published.
Q4: What are the expected pharmacokinetic parameters for trovafloxacin after this compound administration?
A4: After a single intravenous infusion of this compound equivalent to a 300 mg dose of trovafloxacin, the mean maximum plasma concentration (Cmax) is approximately 3.6-4.3 mg/L, and the elimination half-life is around 10.8-12.1 hours.[1][7]
Q5: How stable is trovafloxacin in human plasma samples?
A5: Trovafloxacin is stable in human serum for up to 12 months when stored at -20°C.[4] For other fluoroquinolones, stability has been demonstrated for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles.[8] It is always recommended to perform stability studies under your specific laboratory conditions.
Experimental Protocols
Detailed Methodology: HPLC with Fluorescence Detection
This protocol is based on established methods for trovafloxacin and other fluoroquinolones.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a structural analog like another fluoroquinolone not present in the study).
-
Add 400 µL of a precipitating agent, such as a mixture of acetonitrile and perchloric acid.[5]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for injection into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 250 ml acetonitrile and 750 ml distilled water containing 10 mmol/l tetrabutylammonium phosphate).[5] The pH is typically adjusted to the acidic range (e.g., pH 3.0).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength at 275 nm and emission wavelength at 405 nm.[5]
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of trovafloxacin and other related fluoroquinolones in plasma.
Table 1: Trovafloxacin HPLC Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20.0 µg/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | [4] |
| Average Recovery | > 70% | [4] |
| Intra-day Coefficient of Variation (CV) | < 5% | [4] |
| Inter-day Coefficient of Variation (CV) | < 5% | [4] |
Table 2: Validation Parameters for Other Fluoroquinolones (for reference)
| Fluoroquinolone | Linearity Range (µg/mL) | LLOQ (µg/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Gatifloxacin | 0.10 - 6.0 | 0.10 | ≥ 85 | ≤ 2.77 | ≤ 4.59 | [8] |
| Ciprofloxacin | 0.02 - 4.0 | 0.02 | 72.8 - 83.5 | < 8.0 | < 8.0 | [9] |
| Moxifloxacin | 0.04 - 10.0 | 0.04 | 80 - 120 | 3.2 - 14.1 | Not Specified | [10] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Incompatible pH of the mobile phase.
-
Solution: Adjust the pH of the mobile phase. For fluoroquinolones, a slightly acidic pH (around 3) often provides better peak shapes.[4]
-
-
Possible Cause 2: Column degradation.
-
Solution: Replace the analytical column with a new one of the same type.
-
-
Possible Cause 3: Presence of secondary interactions with the stationary phase.
-
Solution: Add a competing agent like triethylamine or an ion-pairing reagent to the mobile phase to mask active sites on the silica support.
-
Issue 2: Low Analyte Recovery
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution: Ensure the correct ratio of plasma to precipitating agent is used. Try a different precipitating agent (e.g., methanol, perchloric acid).
-
-
Possible Cause 2: Inefficient solid-phase extraction.
-
Solution: Optimize the SPE protocol, including the conditioning, loading, washing, and elution steps. Ensure the chosen SPE cartridge is appropriate for the analyte's properties.
-
-
Possible Cause 3: Analyte degradation.
-
Solution: Minimize sample processing time and keep samples on ice or at a controlled low temperature. Verify the stability of the analyte under the extraction conditions.
-
Issue 3: High Background Noise or Interfering Peaks
-
Possible Cause 1: Endogenous plasma components.
-
Solution: Improve the sample cleanup process. If using protein precipitation, consider switching to a more selective method like SPE.
-
-
Possible Cause 2: Contaminated mobile phase or HPLC system.
-
Solution: Prepare fresh mobile phase with high-purity solvents and reagents. Flush the HPLC system thoroughly.
-
-
Possible Cause 3: Co-eluting medications.
-
Solution: If the patient is on other medications, check for potential interferences. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to improve separation.
-
Visualizations
Caption: Experimental workflow for trovafloxacin analysis in plasma.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of Trovafloxacin and Marbofloxacin in equine serum and human plasma samples using previously validated HPLC Method - ProQuest [proquest.com]
- 7. Plasma Pharmacokinetics and Tissue Penetration of this compound in Morbidly Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Alatrofloxacin for Research Applications
Welcome to the technical support center for the synthesis of alatrofloxacin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the laboratory-scale synthesis of this complex molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
1. Synthesis of the Trovafloxacin Core
-
Question: I am having trouble with the synthesis of the key intermediate, (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane. What are the critical steps?
-
Answer: The synthesis of this bicyclic amine is a multi-step process that requires careful control of stereochemistry. A common route involves a 1,3-dipolar cycloaddition of ethyl diazoacetate to a protected pyrroline, followed by pyrolysis to form the cyclopropyl ring. Subsequent functional group manipulations, including a Curtius rearrangement, are then used to introduce the amine group. Key challenges include achieving the desired cis-stereochemistry of the ring fusion and managing the protecting groups effectively.
-
-
Question: What are the best practices for coupling the 3-azabicyclo[3.1.0]hexane intermediate with the fluoroquinolone core?
-
Answer: The nucleophilic aromatic substitution (SNAr) reaction between the secondary amine of the bicyclic system and the fluorine atom at the C-7 position of the naphthyridinone core is a critical step. To ensure high yields, it is important to use a suitable base, such as a non-nucleophilic amine like triethylamine or diisopropylethylamine, to scavenge the HF produced during the reaction. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures. Monitoring the reaction by HPLC is crucial to determine completion and minimize the formation of side products.
-
2. Peptide Coupling and Deprotection
-
Question: What is the recommended protecting group strategy for the L-alanyl-L-alanine dipeptide?
-
Answer: For the coupling of the L-alanyl-L-alanine moiety to the primary amine of trovafloxacin, it is essential to protect the N-terminus of the dipeptide to prevent self-coupling and other side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. The carboxyl group of the dipeptide is activated to facilitate amide bond formation.
-
-
Question: I am observing low yields during the peptide coupling step. What could be the issue?
-
Answer: Low coupling yields can be attributed to several factors. Steric hindrance around the amino group of trovafloxacin and the carboxyl group of the dipeptide can slow down the reaction. It is crucial to use an efficient coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. Incomplete activation or decomposition of the coupling reagent can also lead to low yields. Ensure all reagents are anhydrous, as water can hydrolyze the activated ester. Multiple coupling cycles may be necessary to drive the reaction to completion.[1]
-
-
Question: What are the optimal conditions for the final Boc deprotection?
-
Answer: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[2][3] The reaction is usually fast and proceeds at room temperature. It is important to use a scavenger, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation that is formed, which can otherwise lead to side reactions with sensitive functional groups. Following deprotection, the product is typically isolated as a TFA salt, which may require further purification or salt exchange.
-
3. Purification and Analysis
-
Question: What is the recommended method for purifying the final this compound product?
-
Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound to a high degree of purity.[4][5] A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. A gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, is generally required to separate the product from starting materials and impurities.
-
-
Question: I am observing multiple peaks in my HPLC chromatogram after purification. What are the likely impurities?
-
Answer: Impurities in the final product can arise from several sources throughout the synthesis. Common peptide-related impurities include deletion sequences (if the dipeptide was synthesized stepwise), epimerization of chiral centers, and byproducts from the coupling and deprotection steps.[6][7] Incomplete deprotection can leave residual protecting groups. Side reactions, such as the guanylation of primary amines when using uronium-based coupling reagents like HATU, can also occur. Careful analysis of the mass spectrum of each peak can help in identifying these impurities.
-
-
Question: What analytical techniques are essential for characterizing the final this compound product?
-
Answer: A combination of analytical techniques is necessary for full characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is crucial for elucidating the chemical structure and confirming the presence of all key functional groups.[8][9][10] HPLC is used to determine the purity of the final compound.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for key steps in the synthesis of this compound. Please note that these values are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions and Yields for Trovafloxacin Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclopropanation | N-Cbz-3-pyrroline, Ethyl diazoacetate | Toluene | 110 | 12 | 70-80 |
| 2. Saponification | Cyclopropylpyrrolidine ester | EtOH/H₂O, NaOH | 25 | 4 | >95 |
| 3. Curtius Rearrangement | Carboxylic acid, DPPA, t-BuOH | Toluene | 100 | 2 | 80-90 |
| 4. Deprotection | Cbz-protected amine | H₂, Pd/C, EtOH | 25 | 16 | >95 |
| 5. SNAr Coupling | Protected amine, Fluoroquinolone core | DMSO, Et₃N | 80 | 24 | 60-70 |
| 6. Hydrolysis | Ester intermediate | HCl (aq) | 100 | 8 | 85-95 |
Table 2: HPLC Purification Parameters for this compound
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Expected Retention Time | 15-20 minutes (highly dependent on exact conditions) |
Experimental Protocols
Protocol 1: Coupling of Boc-L-alanyl-L-alanine to Trovafloxacin
-
Dissolve trovafloxacin (1 equivalent) and Boc-L-alanyl-L-alanine (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and diisopropylethylamine (DIPEA) (3 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
-
Monitor the reaction progress by HPLC. If the reaction is incomplete, add an additional portion of HATU (0.5 equivalents) and DIPEA (1 equivalent) and continue stirring.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected this compound.
Protocol 2: Boc Deprotection of this compound
-
Dissolve the crude Boc-protected this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude this compound TFA salt can then be purified by RP-HPLC.
Visualizations
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Peptide Coupling Yield
Caption: Troubleshooting low peptide coupling yield.
References
- 1. kvinzo.com [kvinzo.com]
- 2. rsc.org [rsc.org]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Alatrofloxacin and Levofloxacin Efficacy
This guide provides a detailed comparative analysis of the fluoroquinolone antibiotics alatrofloxacin and levofloxacin, intended for researchers, scientists, and drug development professionals. The comparison focuses on their respective efficacy, supported by experimental data from in vitro and in vivo studies.
Introduction
Levofloxacin, the L-isomer of ofloxacin, is a widely used fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] this compound is the L-Ala-L-Ala prodrug of trovafloxacin, designed for parenteral administration to enhance its solubility and allow for intravenous use.[1] Upon administration, this compound is rapidly converted to its active form, trovafloxacin. Both levofloxacin and trovafloxacin exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. Despite a promising broad spectrum of activity, this compound and its active form, trovafloxacin, were withdrawn from the market due to concerns about severe hepatotoxicity.[2] This guide provides an objective comparison of their efficacy based on available preclinical and clinical data.
In Vitro Efficacy
The in vitro activity of these antibiotics is a key indicator of their potential therapeutic efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of the drug that inhibits visible growth and kills 99.9% of the bacteria, respectively.
A comparative study evaluated the in vitro activity of levofloxacin and trovafloxacin (the active form of this compound) against a methicillin-resistant Staphylococcus aureus (MRSA) strain (MRGR3). The results are summarized in the table below.
Table 1: Comparative In Vitro Activity against MRSA (MRGR3) [1]
| Antibiotic | MIC (μg/ml) | MBC (μg/ml) |
| Levofloxacin | 0.12 | 0.25 |
| Trovafloxacin | 0.03 | 0.06 |
| Vancomycin | 1 | 2 |
Data sourced from Vaudaux et al., 2002.[1]
These results indicate that trovafloxacin has a lower MIC and MBC against this specific MRSA strain compared to levofloxacin, suggesting higher in vitro potency.
In Vivo Efficacy
The therapeutic potential of antibiotics is further elucidated through in vivo studies, which provide insights into their performance in a biological system. The efficacy of this compound and levofloxacin has been compared in a rat model of chronic foreign-body-associated infection caused by MRSA.
In this therapeutic model, levofloxacin administered once daily (q.d.) or twice daily (b.i.d.) was significantly more active than this compound or vancomycin in reducing the viable counts of MRSA in tissue cage fluids.[1] The regimens of levofloxacin demonstrated equivalent activities.[1] Notably, no quinolone-resistant mutants emerged during therapy with either fluoroquinolone.[1] The reasons for the lower in vivo activity of this compound compared to levofloxacin in this model are not fully understood.[1]
Table 2: Comparative In Vivo Therapeutic Efficacy in a Rat Model of MRSA Infection [1]
| Treatment Regimen (7 days) | Reduction in Bacterial Counts (log10 CFU/ml) |
| Levofloxacin (100 mg/kg q.d.) | 1.14 ± 0.09 |
| Levofloxacin (50 mg/kg b.i.d.) | 1.06 ± 0.13 |
| This compound (50 mg/kg q.d.) | 0.58 ± 0.14 |
| Vancomycin (50 mg/kg b.i.d.) | 0.59 ± 0.15 |
Data represents the mean reduction in bacterial counts in tissue cage fluids. P < 0.05 for levofloxacin regimens compared to this compound and vancomycin. Sourced from Vaudaux et al., 2002.[1]
In a prophylactic guinea pig model of foreign-body infection, a single 50 mg/kg dose of levofloxacin administered before bacterial challenge was more effective than vancomycin in preventing infection with MRSA inocula of 10⁴ and 10⁵ CFU.[1]
Pharmacokinetics
The pharmacokinetic profiles of these drugs determine their distribution and concentration at the site of infection, which is crucial for their efficacy.
Table 3: Comparative Human Pharmacokinetic Parameters
| Parameter | This compound (Trovafloxacin) | Levofloxacin |
| Bioavailability | ~88% (oral trovafloxacin) | ~99% (oral) |
| Protein Binding | ~76% | 24-38% |
| Elimination Half-life | 9-12 hours | 6-8 hours |
| Metabolism | Minimal | Minimal |
| Excretion | Primarily fecal (unchanged) | Primarily renal (unchanged) |
Data compiled from multiple sources.
This compound is rapidly converted to trovafloxacin after intravenous administration.[3] Trovafloxacin has a longer elimination half-life compared to levofloxacin. Both drugs undergo minimal metabolism and are primarily excreted as unchanged drugs.
Mechanism of Action
Both levofloxacin and the active form of this compound, trovafloxacin, are fluoroquinolones that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication.
-
DNA Gyrase: Introduces negative supercoils into DNA, relieving the torsional strain that occurs during DNA unwinding for replication.
-
Topoisomerase IV: Decatenates replicated circular chromosomes, allowing for their segregation into daughter cells.
By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.
References
- 1. Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Side Effects of Levofloxacin versus Other Fluoroquinolones | Semantic Scholar [semanticscholar.org]
- 3. Double-blind comparison of single-dose this compound and cefotetan as prophylaxis of infection following elective colorectal surgery. Trovafloxacin Surgical Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alatrofloxacin and Ciprofloxacin Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of alatrofloxacin (the prodrug of trovafloxacin) and ciprofloxacin, with a focus on cross-resistance patterns observed in various bacterial species. The information presented is collated from multiple scientific studies to support research and development in the field of antimicrobial agents.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the minimum inhibitory concentration (MIC) data for trovafloxacin and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria, including strains with known resistance to ciprofloxacin. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are provided for a comparative assessment of potency.
Table 1: Comparative In Vitro Activity of Trovafloxacin and Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | Trovafloxacin | 34 | ≤0.06 | ≤0.06 |
| Ciprofloxacin | 34 | - | - | |
| Staphylococcus aureus (Methicillin-resistant) | Trovafloxacin | 189 | - | 1-2 |
| Ciprofloxacin | 189 | >256 | - | |
| Streptococcus pneumoniae | Trovafloxacin | - | 0.06 - 0.12 | - |
| Ciprofloxacin | - | 1 - 2 | - | |
| Enterococcus faecalis | Trovafloxacin | - | - | - |
| Ciprofloxacin | - | - | - |
Data compiled from multiple sources.[1][2]
Table 2: Comparative In Vitro Activity of Trovafloxacin and Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | Trovafloxacin | 184 | - | - |
| Ciprofloxacin | 184 | - | - | |
| Pseudomonas aeruginosa | Trovafloxacin | 458 | 1.0 | 16.0 |
| Ciprofloxacin | 458 | 2.0 | 16.0 | |
| Stenotrophomonas maltophilia | Trovafloxacin | - | - | ≤4.0 |
| Ciprofloxacin | - | - | - | |
| Acinetobacter spp. | Trovafloxacin | - | - | - |
| Ciprofloxacin | - | - | - | |
| Neisseria gonorrhoeae (Ciprofloxacin-susceptible) | Trovafloxacin | 100 | - | 0.008 - 0.015 |
| Ciprofloxacin | 100 | - | - | |
| Neisseria gonorrhoeae (Ciprofloxacin-resistant) | Trovafloxacin | 50 | - | (8-fold less potent) |
| Ciprofloxacin | 50 | ≥0.12 | - |
Data compiled from multiple sources.[3][4][5][6][7]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following are detailed summaries of the typical experimental protocols used in these cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of antimicrobial agents is quantitatively assessed by determining the MIC, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The two most common methods are the broth microdilution and agar dilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
a) Broth Microdilution Method
-
Preparation of Antimicrobial Solutions: Stock solutions of trovafloxacin and ciprofloxacin are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
b) Agar Dilution Method
-
Preparation of Antimicrobial Plates: A series of agar plates containing twofold dilutions of trovafloxacin and ciprofloxacin are prepared by adding the appropriate amount of the antibiotic stock solution to molten Mueller-Hinton agar.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of the antibiotic-containing agar plates and a growth control plate (without antibiotic). The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.
Selection of Fluoroquinolone-Resistant Mutants
In vitro studies often involve the selection of resistant mutants to understand the mechanisms of resistance and to assess the potential for resistance development to new antimicrobial agents.
-
Bacterial Culture: A susceptible bacterial strain is grown to a high density (e.g., >10⁹ CFU/mL) in a suitable broth medium.
-
Plating on Antibiotic-Containing Agar: The high-density bacterial culture is then plated onto agar plates containing ciprofloxacin at concentrations that are multiples of the MIC (e.g., 2x, 4x, 8x MIC).
-
Incubation and Selection: The plates are incubated under appropriate conditions for 24-48 hours. Colonies that grow on these plates are considered potential resistant mutants.
-
Confirmation and Characterization: The resistance of the selected colonies is confirmed by re-testing their MICs. These confirmed resistant mutants are then further characterized to identify the mechanisms of resistance.
Characterization of Resistance Mechanisms
To understand the genetic basis of cross-resistance, the following molecular techniques are commonly employed:
a) Amplification and Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
-
DNA Extraction: Genomic DNA is extracted from both the susceptible parent strain and the selected resistant mutants.
-
PCR Amplification: The QRDRs of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively, are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger sequencing method.
-
Sequence Analysis: The nucleotide and deduced amino acid sequences of the QRDRs from the resistant mutants are compared to those of the susceptible parent strain to identify any mutations.
Mandatory Visualization
The following diagrams illustrate key concepts related to fluoroquinolone resistance and the experimental workflow for cross-resistance studies.
Mechanisms of Fluoroquinolone Resistance
Experimental Workflow for a Cross-Resistance Study
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 3. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Alatrofloxacin and Vancomycin for MRSA Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of alatrofloxacin and vancomycin for the prophylaxis of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The data presented is intended to inform research and development in the field of antimicrobial agents. This compound, a prodrug of the fluoroquinolone trovafloxacin, was withdrawn from the market due to hepatotoxicity and is presented here for its historical and scientific interest in the context of antibiotic development.[1][2] Vancomycin, a glycopeptide antibiotic, remains a critical therapeutic option for severe MRSA infections.[3][4][5][6]
Executive Summary
This comparison synthesizes available experimental data to evaluate the prophylactic efficacy of this compound versus vancomycin against MRSA. While clinical data on this compound for MRSA prophylaxis is scarce due to its market withdrawal, experimental models provide valuable insights into its potential efficacy compared to the standard of care, vancomycin. The following sections detail the mechanisms of action, comparative efficacy from a key experimental study, and the respective mechanisms of resistance.
Data Presentation: Prophylactic Efficacy in an Experimental Model
The following table summarizes the prophylactic efficacy of single-dose this compound and vancomycin in a guinea pig model of foreign-body-associated infection by a quinolone-susceptible MRSA strain.
| Drug (Dose) | Inoculum Size (CFU) | Number of Infected Tissue Cages / Total | Infection Rate (%) | Reference |
| Control (Untreated) | 10³ | 12 / 12 | 100% | [7] |
| This compound (50 mg/kg) | 10³ | Not explicitly stated, but both fluoroquinolones were more efficient than vancomycin at higher inocula. | [7] | |
| Vancomycin (50 mg/kg) | 10³ | [7] | ||
| This compound (50 mg/kg) | 10⁴ | Significantly lower than vancomycin | [7][8] | |
| Vancomycin (50 mg/kg) | 10⁴ | [7][8] | ||
| This compound (50 mg/kg) | 10⁵ | Significantly lower than vancomycin | [7][8] | |
| Vancomycin (50 mg/kg) | 10⁵ | [7][8] |
Mechanism of Action
The fundamental difference in the mechanism of action between this compound (as trovafloxacin) and vancomycin dictates their spectrum of activity and resistance profiles.
This compound (Trovafloxacin)
This compound is rapidly hydrolyzed in the body to its active form, trovafloxacin.[9] As a fluoroquinolone, trovafloxacin targets bacterial DNA synthesis. Specifically, it inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[10] In Gram-positive bacteria like S. aureus, topoisomerase IV is the primary target.[10] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[10]
Caption: Mechanism of action for this compound (Trovafloxacin).
Vancomycin
Vancomycin is a glycopeptide antibiotic that disrupts the formation of the bacterial cell wall.[4][6] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4][11][12] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby preventing the cross-linking of the cell wall.[11] The compromised cell wall leads to bacterial lysis and death.[11]
Caption: Mechanism of action for Vancomycin.
Experimental Protocols
The following is a detailed methodology from the key comparative study evaluating the prophylactic efficacy of this compound and vancomycin.
Study: Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus.[7]
Objective: To compare the prophylactic activities of this compound and vancomycin in a guinea pig model of foreign-body-associated infection.
Experimental Workflow:
Caption: Experimental workflow for MRSA prophylaxis study.
Detailed Methodology:
-
Animal Model: A guinea pig model with subcutaneously implanted, sterile, perforated tissue cages was used. This model simulates foreign-body-associated infections.[7]
-
Bacterial Strain: A quinolone-susceptible strain of MRSA (MRGR3) was used for the infection challenge.[7][13]
-
Prophylaxis Administration: A single dose of either this compound (50 mg/kg), vancomycin (50 mg/kg), or a control was administered intraperitoneally to the guinea pigs.[7][8]
-
Bacterial Challenge: Three hours after drug administration, the tissue cages were inoculated with varying concentrations of the MRSA strain (10³, 10⁴, or 10⁵ CFU).[7][8]
-
Outcome Measurement: The fluid within the tissue cages was aspirated at 24 and 48 hours post-inoculation. The number of viable bacteria (CFU/ml) was determined by quantitative culture. Infection was defined by the presence of bacteria in the tissue cage fluid.[7]
-
Statistical Analysis: The significance of the differences in efficacy between the treatment groups was determined using appropriate statistical tests (P < 0.05 was considered significant).[7]
Resistance Mechanisms
The development of resistance to both this compound and vancomycin in MRSA is a significant clinical concern.
This compound (Fluoroquinolone) Resistance
Resistance to fluoroquinolones in S. aureus primarily occurs through two mechanisms:
-
Target Site Mutations: Alterations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and grlB), reduce the binding affinity of the drug.[14]
-
Efflux Pumps: Increased expression of efflux pumps, such as NorA, actively transports the drug out of the bacterial cell, preventing it from reaching its intracellular target.
The emergence of fluoroquinolone resistance in MRSA can be rapid, and high rates of resistance have been reported for older fluoroquinolones like ciprofloxacin.[14][15]
Vancomycin Resistance
Vancomycin resistance in S. aureus is more complex and is categorized based on the minimum inhibitory concentration (MIC).
-
Vancomycin-Intermediate S. aureus (VISA): These strains exhibit intermediate resistance (MIC = 4-8 µg/mL).[3] The primary mechanism is a thickening of the bacterial cell wall with an increased number of D-Ala-D-Ala residues that act as "decoys," trapping vancomycin before it can reach its target at the cell membrane.[16][17] This is a result of a stepwise accumulation of mutations in various genes.[3][17]
-
Vancomycin-Resistant S. aureus (VRSA): These strains show high-level resistance (MIC ≥ 16 µg/mL).[3] This is typically mediated by the acquisition of the vanA operon, often from vancomycin-resistant enterococci (VRE), via a mobile genetic element like a plasmid.[3][5][16] The vanA gene cluster alters the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-alanyl-D-lactate (D-Ala-D-Lac), to which vancomycin has a significantly lower binding affinity.[12][18]
Conclusion
Based on the available experimental data, this compound demonstrated superior prophylactic efficacy against a quinolone-susceptible MRSA strain in a foreign-body infection model compared to vancomycin, particularly at higher bacterial inocula.[7][8] This suggests that, at the time of its availability, this compound could have been a potent prophylactic agent against susceptible MRSA strains.
However, the clinical utility of this compound was ultimately negated by its severe hepatotoxicity.[2] Vancomycin, despite some limitations in tissue penetration and the emergence of resistant strains, remains a cornerstone for the treatment and, in specific high-risk situations, prophylaxis of MRSA infections.[5][19][20][21] The comparison highlights the ongoing challenge in antibiotic development: balancing high efficacy with a favorable safety profile. The distinct mechanisms of action and resistance pathways of fluoroquinolones and glycopeptides underscore the importance of continued research into novel antimicrobial agents and strategies to combat MRSA.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Vancomycin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparison of Levofloxacin, this compound, and Vancomycin for Prophylaxis and Treatment of Experimental Foreign-Body-Associated Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of levofloxacin, this compound, and vancomycin for prophylaxis and treatment of experimental foreign-body-associated infection by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Alalevonadifloxacin mesylate? [synapse.patsnap.com]
- 11. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin - Wikipedia [en.wikipedia.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Phenotypic Resistance of Staphylococcus aureus, Selected Enterobacteriaceae, and Pseudomonas aeruginosa after Single and Multiple In Vitro Exposures to Ciprofloxacin, Levofloxacin, and Trovafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vancomycin resistance among methicillin resistant Staphylococcus aureus isolates from intensive care units of tertiary care hospitals in Hyderabad - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Mechanisms of vancomycin resistance in Staphylococcus aureus [jci.org]
- 18. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. tnpatientsafety.com [tnpatientsafety.com]
A Comparative Pharmacodynamic Analysis of Alatrofloxacin and Trovafloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamics of alatrofloxacin and its active form, trovafloxacin. This compound is a prodrug that is rapidly converted to trovafloxacin in the body; therefore, their pharmacodynamic profiles are considered identical. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support research and development in antimicrobial agents.
Executive Summary
Trovafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1][2] Trovafloxacin has demonstrated potent in vitro activity, often exceeding that of older fluoroquinolones like ciprofloxacin, particularly against Gram-positive and anaerobic organisms.[3][4][5] Beyond its direct antibacterial effects, this compound has been shown to possess immunomodulatory and anti-inflammatory properties, influencing cytokine release from immune cells.[6]
Mechanism of Action
Trovafloxacin's bactericidal activity stems from its ability to interfere with bacterial DNA synthesis. It targets and inhibits two key type II topoisomerase enzymes:
-
DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme plays a vital role in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.
By forming a stable complex with these enzymes and DNA, trovafloxacin traps the enzymes in their cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death. The dual-targeting mechanism is believed to contribute to its potent activity and potentially lower the frequency of resistance development.
In Vitro Activity
The in vitro potency of trovafloxacin has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Comparative Activity against Gram-Positive Aerobes
| Organism | Trovafloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 | 0.5 | - |
| Staphylococcus aureus (MRSA) | 1.0 | >4 | - |
| Streptococcus pneumoniae | 0.12 | 2.0 | 1.0 |
| Enterococcus faecalis | 1.0 | 4.0 | - |
Data compiled from multiple sources.[2][3][5][7]
Comparative Activity against Gram-Negative Aerobes
| Organism | Trovafloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Levofloxacin MIC90 (µg/mL) |
| Escherichia coli | 0.12 | 0.06 | - |
| Klebsiella pneumoniae | 0.25 | 0.25 | - |
| Pseudomonas aeruginosa | 4.0 | 1.0 | - |
| Haemophilus influenzae | ≤0.06 | ≤0.06 | - |
| Acinetobacter baumannii | 16.0 | 64.0 | 8.0 |
Data compiled from multiple sources.[3][5][8]
Activity against Anaerobic Bacteria
| Organism | Trovafloxacin MIC90 (µg/mL) |
| Bacteroides fragilis group | 1.0 |
| Prevotella spp. | 2.0 |
| Peptostreptococcus spp. | 2.0 |
| Fusobacterium spp. | 4.0 |
Data compiled from a study by Goldstein et al.[9]
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. Trovafloxacin exhibits a significant PAE against both Gram-positive and Gram-negative bacteria.
| Organism | PAE (hours) |
| Streptococcus pneumoniae | 0.7 - 1.8 |
| Staphylococcus aureus | 0.7 - 2.4 |
| Escherichia coli | 2.4 - 4.4 |
| Pseudomonas aeruginosa | 0.3 - 2.3 |
Data compiled from multiple sources.
Immunomodulatory and Anti-inflammatory Effects
This compound has been observed to exert immunomodulatory effects by influencing the production of inflammatory cytokines in human monocytes.[6] This activity is thought to be mediated through the modulation of intracellular signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
Upon stimulation (e.g., by bacterial lipopolysaccharide), Toll-like receptors (TLRs) on the surface of immune cells initiate a signaling cascade that leads to the activation of IKKs. IKKs then phosphorylate IκB, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB p65/p50 dimer. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A parallel pathway involving MAP kinases (p38, JNK) also contributes to the inflammatory response. This compound is suggested to interfere with these pathways, leading to a downregulation of pro-inflammatory cytokine production.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
a) Broth Microdilution Method [10][11][12][13][14][15]
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The prepared antibiotic dilutions in 96-well microtiter plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
b) Agar Dilution Method [14][16]
-
Preparation of Antibiotic Plates: The antibiotic is incorporated into molten agar at various concentrations, and the agar is poured into Petri dishes to solidify.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria on the agar surface.
Post-Antibiotic Effect (PAE) Determination
-
Exposure: A bacterial suspension is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).
-
Removal of Antibiotic: The antibiotic is removed by dilution or washing of the bacterial cells.
-
Regrowth Monitoring: The bacterial culture is incubated, and bacterial growth is monitored over time by viable counts (colony counting) or turbidimetric methods.
-
Calculation: The PAE is calculated as the difference in time it takes for the antibiotic-exposed culture to increase by 1-log10 CFU/mL compared to an unexposed control culture.
Conclusion
Trovafloxacin exhibits potent and broad-spectrum antibacterial activity, which is attributed to its dual inhibition of DNA gyrase and topoisomerase IV. Its in vitro efficacy, particularly against Gram-positive and anaerobic bacteria, is a notable feature. Furthermore, the immunomodulatory properties of its prodrug, this compound, suggest a potential secondary mechanism for resolving infections by dampening the host inflammatory response. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of this and other antimicrobial agents.
References
- 1. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of trovafloxacin versus ciprofloxacin against clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of trovafloxacin against ciprofloxacin-susceptible and -resistant clinical bacterial isolates and assessment of the trovafloxacin disk test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Activities of Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, Ofloxacin, Sparfloxacin, and Trovafloxacin and Nonquinolones Linozelid, Quinupristin-Dalfopristin, Gentamicin, and Vancomycin against Clinical Isolates of Ciprofloxacin-Resistant and -Susceptible Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Agar dilution - Wikipedia [en.wikipedia.org]
Head-to-Head Comparison of Alatrofloxacin and Cefotetan in Surgical Prophylaxis
A review of a prospective, multicenter, double-blind clinical trial comparing single-dose alatrofloxacin with cefotetan for the prevention of postoperative infections in patients undergoing elective colorectal surgery.
This guide provides a detailed comparison of the efficacy and safety of this compound and cefotetan when used as prophylactic agents in a surgical setting, based on the findings of a significant head-to-head clinical study. The data presented is intended for researchers, scientists, and drug development professionals interested in the relative performance of these two antimicrobial agents.
Data Presentation
The following tables summarize the key quantitative outcomes from the comparative study of this compound and cefotetan in elective colorectal surgery.[1]
Table 1: Patient Demographics and Dosing Regimen [1]
| Parameter | This compound Group | Cefotetan Group |
| Number of Clinically Evaluable Patients | 161 | 156 |
| Drug | This compound (prodrug of trovafloxacin) | Cefotetan |
| Dosage | 200 mg | 2 g |
| Route of Administration | Intravenous | Intravenous |
| Dosing Schedule | Single dose within 4 hours before surgery | Single dose within 4 hours before surgery |
Table 2: Clinical Efficacy Outcomes [1]
| Efficacy Endpoint | This compound Group | Cefotetan Group | Statistical Significance |
| Successful Clinical Response Rate (at end of study) | 72% | 72% | No statistically significant difference |
| Incidence of Primary Wound Infections (at hospital discharge) | 21% | 18% | No statistically significant difference |
Table 3: Safety Profile [1]
| Safety Endpoint | This compound Group | Cefotetan Group | Statistical Significance |
| Incidence of Adverse Events | Similar | Similar | No statistically significant difference |
Experimental Protocols
The data presented in this guide is derived from a prospective, multicenter, double-blind, randomized clinical trial.
Objective: To compare the efficacy and safety of a single intravenous dose of this compound with a single intravenous dose of cefotetan in preventing postoperative infectious complications in patients undergoing elective colorectal surgery.[1]
Study Population: 492 patients undergoing elective colorectal surgery were enrolled, with 317 being clinically evaluable for efficacy (161 in the this compound group and 156 in the cefotetan group).[1]
Treatment Regimen:
-
This compound Group: Patients received a single 200-mg intravenous dose of this compound.[1]
-
Cefotetan Group: Patients received a single 2-g intravenous dose of cefotetan.[1]
-
Administration: The study drug was administered within 4 hours prior to the surgical procedure.[1]
Endpoint Evaluation:
-
Efficacy: The primary efficacy endpoints were the clinical success rate and the incidence of primary wound, intra-abdominal, or remote-site postoperative infectious complications. Patients were monitored for infections for 30 days postoperatively.[1]
-
Safety: The safety of the two drugs was assessed by monitoring and comparing the incidence of adverse events between the two treatment groups.[1]
Experimental Workflow
Caption: Workflow of the head-to-head clinical trial.
Conclusion
Based on the evidence from this large-scale, double-blind clinical trial, a single intravenous dose of this compound is as effective as a single intravenous dose of cefotetan in preventing postoperative infectious complications in patients undergoing elective colorectal surgery.[1] The safety profiles of the two medications were also found to be similar.[1] No head-to-head comparative studies in animal surgical models were identified. Therefore, the findings of this clinical trial represent the most direct comparative data available for these two agents in a surgical prophylaxis setting.
References
Assessing the Bactericidal vs. Bacteriostatic Properties of Alatrofloxacin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bactericidal and bacteriostatic properties of alatrofloxacin, the prodrug of trovafloxacin, against other key fluoroquinolones. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, through its active metabolite trovafloxacin, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This activity is primarily achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] Experimental data, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, consistently demonstrate that trovafloxacin's action is lethal to susceptible bacteria, classifying it as a bactericidal agent. The MBC/MIC ratio, a key indicator of bactericidal versus bacteriostatic activity, is typically ≤ 4 for trovafloxacin against susceptible organisms, confirming its bactericidal nature.
Comparative Analysis of In Vitro Activity
The following tables summarize the in vitro activity of trovafloxacin (the active form of this compound) in comparison to other widely used fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) of Trovafloxacin and Comparator Fluoroquinolones against Key Bacterial Pathogens (μg/mL)
| Bacterial Species | Trovafloxacin (MIC₅₀) | Ciprofloxacin (MIC₅₀) | Levofloxacin (MIC₅₀) | Moxifloxacin (MIC₅₀) |
| Staphylococcus aureus | 0.032[2] | 0.5[3] | 1[3] | 0.094[4] |
| Streptococcus pneumoniae | 0.064[2] | 1-2[5] | 1-2[5] | 0.094[4] |
| Escherichia coli | Similar to Ciprofloxacin[2] | ~0.047[4] | ~0.094[4] | ~0.094[4] |
| Pseudomonas aeruginosa | Similar to Ciprofloxacin[2] | 0.19[4] | 0.75[4] | 1.5[4] |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio of Trovafloxacin and Comparator Fluoroquinolones against Staphylococcus aureus
| Antibiotic | Strain | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Reference |
| Trovafloxacin | SA-1199 | 0.08 | 0.08 | 1 | [6] |
| Trovafloxacin | MRSA-494 | 0.08 | 0.31 | 3.875 | [6] |
| Ciprofloxacin | ATCC 29213 | 0.25 | 0.5 | 2 | [7] |
| Levofloxacin | ATCC 29213 | 0.25 | 0.5 | 2 | [7] |
| Moxifloxacin | ATCC 29213 | 0.06 | 0.12 | 2 | [7] |
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
The bactericidal effect of this compound is a direct result of its active form, trovafloxacin, targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.
References
- 1. Bactericidal activity of trovafloxacin (CP-99,219) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Trovafloxacin, Ofloxacin, and Ciprofloxacin against Streptococcus pneumoniae in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Trovafloxacin against Experimental Staphylococcus aureus Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro Immunosuppressive Effects of Alatrofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro immunosuppressive effects of alatrofloxacin with other fluoroquinolone antibiotics. The information is compiled from various studies to offer insights into its potential as an immunomodulatory agent.
Executive Summary
This compound, a prodrug of trovafloxacin, exhibits immunosuppressive properties in vitro, primarily by modulating cytokine production in monocytes.[1][2] Like other fluoroquinolones, its mechanism of action is thought to involve the inhibition of transcription factors such as NF-κB.[3] This guide presents available data on this compound's effects on immune cell function and compares it with other commonly used fluoroquinolones, ciprofloxacin and moxifloxacin. While direct comparative studies are limited, this guide synthesizes available data to provide a useful reference for researchers.
Data Presentation: Comparative Immunosuppressive Effects
The following tables summarize the in vitro immunosuppressive effects of this compound and other selected fluoroquinolones. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
Table 1: Effect of Fluoroquinolones on Cytokine Production in Monocytes/Macrophages
| Fluoroquinolone | Cell Type | Stimulant | Cytokine(s) Inhibited | Cytokine(s) Induced/Enhanced | Concentration Range | Reference(s) |
| This compound | Human THP-1 Monocytes | Phagocytosed S. aureus | TNF-α, IL-1, IL-6 (reverses after 1 hr) | TNF-α, IL-1, IL-6 (within the first hour) | Not Specified | [1][2] |
| Trovafloxacin | Human Monocytes | LPS | IL-1α, IL-1β, IL-6, IL-10, GM-CSF, TNF-α | - | 1 - 10 µg/mL | [4][5] |
| Ciprofloxacin | Human THP-1 Macrophages | TLR ligands | TNF-α, IL-6 | - | Not Specified | [6] |
| Moxifloxacin | Human Monocytes | LPS | IL-1α, TNF-α | - | Not Specified | [7][8] |
| Moxifloxacin | Mouse Peritoneal Macrophages | LPS | IL-6, TNF-α (at 8 & 16 µg/ml) | IL-6, TNF-α (at 64 µg/ml) | 8 - 64 µg/mL | [9] |
Table 2: Effect of Fluoroquinolones on Lymphocyte Proliferation
| Fluoroquinolone | Cell Type | Mitogen | Effect on Proliferation | Concentration Range | Reference(s) |
| This compound | - | - | Data Not Available | - | - |
| Ciprofloxacin | Human Peripheral Blood Mononuclear Cells | Concanavalin A, Phytohemagglutinin | No significant effect | 5 - 125 µg/mL | [10][11] |
| Ciprofloxacin | Human T-lymphocytes | - | Enhances IL-2 production which promotes T-cell function | 0.3 - 10 µg/mL | [12][13] |
| Difloxacin and A-56620 | Human Peripheral Blood Mononuclear Cells | Concanavalin A, OKT3 | Inhibition | Not Specified | [14] |
| Temafloxacin | Human Peripheral Blood Lymphocytes | Phytohemagglutinin | Enhanced thymidine incorporation | Not Specified | [15] |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus.[16]
Principle: Lymphocytes are cultured with a mitogen (a substance that induces mitosis), such as Phytohemagglutinin (PHA) or Concanavalin A (Con A). The proliferation of the cells is measured by the incorporation of a radiolabeled nucleotide, typically tritiated thymidine ([³H]-thymidine), into newly synthesized DNA.[16]
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of a mitogen (e.g., PHA at 5 µg/mL).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: [³H]-thymidine (1 µCi/well) is added to each well for the final 18 hours of incubation.
-
Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Cytokine Production Assay in THP-1 Monocytes
This assay quantifies the production of cytokines by monocytes in response to a stimulus.
Principle: The human monocytic cell line, THP-1, is stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of the test compound. The concentration of secreted cytokines in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are determined using specific ELISA kits according to the manufacturer's instructions. The results are typically expressed in pg/mL or ng/mL.
Visualizations
Signaling Pathway
Fluoroquinolones are known to exert their immunomodulatory effects by interfering with intracellular signaling pathways, most notably the NF-κB pathway.[3] The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by fluoroquinolones.
Caption: Putative mechanism of this compound's immunosuppressive effect via inhibition of the NF-κB pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro immunosuppressive effects of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, the parental prodrug of trovafloxacin, on phagocytic, anti-inflammatory and immunomodulation events of human THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Moxifloxacin on Activated Human Monocytic Cells: Inhibition of NF-κB and Mitogen-Activated Protein Kinase Activation and of Synthesis of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Trovafloxacin on Production of Cytokines by Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of trovafloxacin on production of cytokines by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR2 and TLR4 activity in monocytes and macrophages after exposure to amoxicillin, ciprofloxacin, doxycycline and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of moxifloxacin on secretion of cytokines by human monocytes stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effect of ciprofloxacin on mitogen-stimulated lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ciprofloxacin on mitogen-stimulated lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin enhances T cell function by modulating interleukin activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ciprofloxacin enhances T cell function by modulating interleukin activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aryl-fluoroquinolone derivatives A-56619 (difloxacin) and A-56620 inhibit mitogen-induced human mononuclear cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hanc.info [hanc.info]
evaluating the emergence of resistance to alatrofloxacin vs. other quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the emergence of resistance to alatrofloxacin (the prodrug of trovafloxacin) versus other quinolones, supported by experimental data. The development of bacterial resistance is a critical factor in the long-term viability of any antimicrobial agent. Understanding the propensity of a drug to select for resistant mutants is, therefore, a key consideration in drug development and clinical use.
Mechanisms of Quinolone Action and Resistance
Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to lethal double-strand breaks in the bacterial chromosome.
Resistance to quinolones primarily arises through two main mechanisms:
-
Target-site mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[4][5][6][7] These mutations reduce the binding affinity of quinolones to their target enzymes.
-
Reduced intracellular drug concentration: This can be due to either decreased uptake of the drug through the outer membrane (e.g., porin mutations) or increased efflux of the drug from the cell via overexpression of efflux pumps.[2]
A stepwise accumulation of mutations in both target enzymes, often coupled with enhanced efflux, can lead to high-level fluoroquinolone resistance.[8]
Figure 1: Quinolone Mechanism of Action and Resistance Pathways.
Experimental Protocols for Assessing Resistance Emergence
The potential for a quinolone to select for resistant mutants is often evaluated in vitro using two primary methods: single-step and multi-step resistance selection studies.
Single-Step Mutant Selection: This method determines the frequency of spontaneous mutations that confer resistance to a specific concentration of the antibiotic in a single exposure. A large inoculum of bacteria (typically >10^8 CFU) is plated onto agar containing the quinolone at concentrations equal to or multiples of the minimum inhibitory concentration (MIC). The mutation frequency is then calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Multi-Step (Serial Passage) Mutant Selection: This method mimics the effect of repeated exposure to sub-inhibitory concentrations of an antibiotic, which can lead to the gradual development of higher-level resistance. Bacteria are serially passaged in broth containing sub-MIC concentrations of the quinolone. With each passage, the MIC is redetermined, and the process is continued until a significant increase in the MIC is observed, or for a fixed number of passages.
Figure 2: Experimental Workflows for In Vitro Resistance Selection.
Comparative Data on the Emergence of Resistance
The following tables summarize experimental data from comparative studies on the selection of resistance by this compound's active form, trovafloxacin, and other quinolones.
Multi-Step Resistance Selection in Streptococcus pneumoniae
This study involved daily subculturing of 10 pneumococcal strains in the presence of sub-inhibitory concentrations of the quinolones for up to 50 days, or until the MIC increased by fourfold or more.
| Quinolone | No. of Strains Developing ≥4-fold MIC Increase (out of 10) | Range of Passages for Resistance Development | Initial MIC Range (μg/mL) | Final MIC Range for Resistant Mutants (μg/mL) |
| Trovafloxacin | 6 | 30 - 50 | 0.06 - 2 | 4 - 16 |
| Ciprofloxacin | 8 | 14 - 39 | 1 - 32 | 4 - 128 |
| Clinafloxacin | 5 | Not Specified | 0.06 - 0.5 | Not Specified |
Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[9][10][11]
Single-Step Mutation Frequencies in Streptococcus pneumoniae
Mutation rates were determined for two strains at the MIC of each drug.
| Quinolone | MIC for Test Strains (μg/mL) | Mutation Rate |
| Trovafloxacin | 0.125 - 2 | 3.3 x 10⁻⁶ - 6.7 x 10⁻⁸ |
| Ciprofloxacin | 4 - 32 | 2.3 x 10⁻⁵ - 2.4 x 10⁻⁷ |
| Clinafloxacin | 0.125 - 0.5 | 1.1 x 10⁻⁸ - 9.6 x 10⁻⁸ |
Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[10]
In Vivo Selection of Resistant Mutants in Pseudomonas aeruginosa
This study used an experimental model of acute pneumonia in rats to compare the in vivo selection of resistant mutants. The frequency of resistant colonies was determined from lung homogenates after treatment.
| Quinolone | Frequency of Resistant Colonies (at 2x MIC) | Frequency of Resistant Colonies (at 4x MIC) | Predominantly Selected Efflux Pump |
| Trovafloxacin | 7.4 x 10⁻⁵ | 6.2 x 10⁻⁴ | MexCD-OprJ |
| Ciprofloxacin | 8.4 x 10⁻⁴ | 5.0 x 10⁻⁵ | MexEF-OprN |
Data sourced from a study on the differential selection of multidrug efflux mutants in a P. aeruginosa pneumonia model.[12][13][14]
Genetic Basis of Resistance in Streptococcus pneumoniae Mutants
Sequence analysis of the QRDRs of resistant mutants selected through multi-step passage revealed the following mutations.
| Quinolone | Common Mutations in Resistant Mutants |
| Trovafloxacin | Mutations in parC (Ser79 or Asp83) and gyrA (Ser81) |
| Ciprofloxacin | Mutations in parC (Ser79 or Asp83) and gyrA (Ser81) |
| Clinafloxacin | Mutations in parC (Ser79 or Asp83) and gyrA (Ser81) |
Data sourced from a study on in vitro selection of resistance in Streptococcus pneumoniae.[10] A notable finding from this study was that in the presence of the efflux pump inhibitor reserpine, the MICs of ciprofloxacin and clinafloxacin for most mutants were reduced, while the trovafloxacin MICs were not, suggesting a role for efflux in resistance to the former two agents but not to trovafloxacin in these mutants.[10]
Conclusion
Based on the available experimental data, the emergence of resistance to this compound (trovafloxacin) appears to be comparable to, and in some instances lower than, that of ciprofloxacin.
-
In multi-step selection studies with S. pneumoniae, trovafloxacin selected for resistant mutants in fewer strains and over a longer duration of exposure compared to ciprofloxacin.[9][11]
-
The single-step mutation rates for trovafloxacin in S. pneumoniae were generally lower than those for ciprofloxacin.[10]
-
In an in vivo model of P. aeruginosa pneumonia, trovafloxacin demonstrated a lower frequency of resistance selection at twice the MIC compared to ciprofloxacin.[13][14]
-
The genetic mechanisms of resistance, primarily mutations in gyrA and parC, are similar for both trovafloxacin and ciprofloxacin.[10]
It is important to note that the propensity for resistance selection can be species-dependent and influenced by the specific experimental conditions. The data presented here, primarily from studies on S. pneumoniae and P. aeruginosa, suggest that this compound may have a favorable profile with respect to the emergence of resistance when compared to older quinolones like ciprofloxacin. Newer quinolones such as levofloxacin and moxifloxacin have also shown a low propensity to select for resistance in S. pneumoniae.[15][16][17] Further direct comparative studies across a broader range of bacterial species and with newer quinolones would be beneficial for a more complete assessment.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High frequency of mutations in gyrA gene associated with quinolones resistance in uropathogenic Escherichia coli isolates from the north of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association between mutations in gyrA and parC genes of Acinetobacter baumannii clinical isolates and ciprofloxacin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro selection of resistance to clinafloxacin, ciprofloxacin, and trovafloxacin in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Selection of Resistance to Clinafloxacin, Ciprofloxacin, and Trovafloxacin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Selection of Multidrug Efflux Mutants by Trovafloxacin and Ciprofloxacin in an Experimental Model of Pseudomonas aeruginosa Acute Pneumonia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential selection of multidrug efflux mutants by trovafloxacin and ciprofloxacin in an experimental model of Pseudomonas aeruginosa acute pneumonia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. The selection of resistance to and the mutagenicity of different fluoroquinolones in Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Fluoroquinolones: Alatrofloxacin vs. Moxifloxacin
A comprehensive analysis of two potent fluoroquinolones, alatrofloxacin (the prodrug of trovafloxacin) and moxifloxacin, reveals key differences in their clinical efficacy, pharmacokinetic profiles, and safety, providing crucial insights for researchers and drug development professionals.
This guide delves into a side-by-side comparison of this compound and moxifloxacin, two broad-spectrum fluoroquinolone antibiotics. While both exhibit potent activity against a wide range of bacterial pathogens, subtle but significant distinctions in their performance have been observed in clinical and preclinical studies. This report synthesizes available data to offer an objective comparison, supported by experimental evidence.
Mechanism of Action: A Shared Pathway
Both this compound (after conversion to its active form, trovafloxacin) and moxifloxacin exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, these fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Clinical Efficacy: A Close Contest in Sinusitis
A multicenter, multinational, double-blind clinical trial directly compared the efficacy of a 7-day course of oral moxifloxacin (400 mg once daily) with a 10-day course of oral trovafloxacin (200 mg once daily) for the treatment of acute bacterial maxillary sinusitis. The results demonstrated statistical equivalence between the two treatments in clinical success rates at the post-therapy assessment (7-10 days after treatment).[1][2]
| Parameter | Moxifloxacin (400 mg o.d. for 7 days) | Trovafloxacin (200 mg o.d. for 10 days) | 95% Confidence Interval |
| Clinical Success Rate (Post-therapy) | 96.9% | 92.1% | 0.6% to 8.9% |
| Clinical Success Rate (Follow-up) | 94.9% | 97.6% | -4.9% to 1.3% |
| Bacteriological Success Rate (Post-therapy) | 94.4% | 90.1% | -3.0% to 11.9% |
Experimental Protocol: Acute Bacterial Maxillary Sinusitis Clinical Trial
-
Study Design: A multicenter, multinational, comparative, double-blind, randomized clinical trial.
-
Patient Population: Adult out-patients with clinical symptoms and radiographic evidence of acute maxillary sinusitis.
-
Treatment Arms:
-
Moxifloxacin: 400 mg orally, once daily for 7 days.
-
Trovafloxacin: 200 mg orally, once daily for 10 days.
-
-
Primary Efficacy Endpoint: Clinical success rate at the 7 to 10-day post-therapy assessment.
-
Secondary Endpoints: Clinical success rate at follow-up and bacteriological success rate at the post-therapy evaluation.
-
Bacteriological Assessment: Pathogen identification and susceptibility testing were performed on baseline isolates.
In Vitro Activity: A Comparative Look at Potency
In vitro studies provide a foundational understanding of an antibiotic's intrinsic activity against specific pathogens. The minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) is a key metric. Data from a large U.S. surveillance study in 1998 benchmarked the activity of moxifloxacin and trovafloxacin against common respiratory pathogens.[3]
| Organism | Moxifloxacin MIC90 (μg/mL) | Trovafloxacin MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.25 | 0.12 |
| Haemophilus influenzae | 0.03 | Not specified |
| Moraxella catarrhalis | 0.06 | Not specified |
Another study comparing several fluoroquinolones against Streptococcus pneumoniae reported the following MIC90 values:[4]
| Antimicrobial Agent | MIC90 (mg/L) |
| Moxifloxacin | 0.13 |
| Clinafloxacin | 0.13 |
| Trovafloxacin | >0.13 |
| Grepafloxacin | >0.13 |
| Gatifloxacin | >0.13 |
| Sparfloxacin | >0.13 |
| Levofloxacin | >0.13 |
| Ciprofloxacin | >0.13 |
Trovafloxacin has demonstrated considerable in vitro activity against anaerobic bacteria, inhibiting 90% of Bacteroides fragilis and Clostridium species at concentrations of 0.5-2 µg/ml.[5] Moxifloxacin also possesses some anaerobic activity, though it is considered less potent than trovafloxacin in this regard.[5]
Experimental Protocol: In Vitro Susceptibility Testing
-
Method: Agar dilution method was utilized to determine the Minimum Inhibitory Concentrations (MICs).
-
Isolates: A large collection of recent clinical isolates of respiratory pathogens were tested.
-
Quality Control: Standard quality control strains were included to ensure the accuracy and reproducibility of the results.
Pharmacokinetics: A Tale of Two Profiles
A comparative pharmacokinetic study in healthy volunteers after a single oral dose revealed distinct profiles for moxifloxacin and trovafloxacin.[6][7][8][9]
| Parameter | Moxifloxacin (400 mg) | Trovafloxacin (200 mg) |
| Cmax (μg/mL) | 4.34 ± 1.61 | 2.09 ± 0.58 (normalized to 200mg dose) |
| AUCtot (μg·h/mL) | 39.3 ± 5.35 | 19.5 ± 3.1 (normalized to 200mg dose) |
| Elimination Half-life (h) | Not specified in direct comparison | 10.3 ± 3.4 |
It is important to note that the doses administered in this study were different. When normalized to an average 200 mg dose, the Cmax of moxifloxacin was slightly higher than that of trovafloxacin, while their AUCtot values were very similar.[7][8] Both drugs exhibit long elimination half-lives, allowing for once-daily dosing.[5]
Experimental Protocol: Pharmacokinetic Study
-
Study Design: An open, randomized, six-period crossover study.
-
Subjects: Healthy male and female volunteers.
-
Drug Administration: Single oral doses of the respective fluoroquinolones were administered.
-
Sampling: Blood and urine samples were collected at various time points up to 48 hours post-administration.
-
Analysis: Concentrations of the fluoroquinolones in serum and urine were determined using a validated high-performance liquid chromatography (HPLC) method.
Safety and Tolerability: A Clearer Distinction
The comparative clinical trial in acute bacterial sinusitis highlighted a notable difference in the safety and tolerability profiles of moxifloxacin and trovafloxacin.[1][2]
| Adverse Event Profile | Moxifloxacin | Trovafloxacin |
| Drug-Related Adverse Events | 16.9% of patients | 22.3% of patients |
| Discontinuation due to Adverse Events | Lower rate | More than twice as likely to discontinue |
| CNS Events (dizziness, vertigo) | Lower incidence | Reported more than five times more often |
Overall, moxifloxacin was better tolerated than trovafloxacin in this study.[1][2] It is crucial to note that trovafloxacin (and therefore this compound) was later associated with a risk of serious liver injury, which led to restrictions on its use. In a review of fluoroquinolone safety, the hepatotoxicity of moxifloxacin was not found to be different from other fluoroquinolones (excluding trovafloxacin).[10][11]
Conclusion
Both this compound and moxifloxacin are potent fluoroquinolones with broad-spectrum antibacterial activity. While their clinical efficacy in treating specific infections like acute bacterial sinusitis is comparable, key differences emerge in their in vitro potency against certain pathogens and, most significantly, in their safety and tolerability profiles. Moxifloxacin demonstrated a more favorable safety profile with a lower incidence of adverse events, particularly CNS effects, compared to trovafloxacin. The severe hepatotoxicity associated with trovafloxacin ultimately limited its clinical utility. This comparative analysis underscores the importance of considering not only the efficacy but also the comprehensive safety and pharmacokinetic profiles when evaluating and developing new antimicrobial agents.
References
- 1. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacy and safety of moxifloxacin and trovafloxacin for the treatment of acute, bacterial maxillary sinusitis in adults | The Journal of Laryngology & Otology | Cambridge Core [cambridge.org]
- 3. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Pharmacokinetics of Ciprofloxacin, Gatifloxacin, Grepafloxacin, Levofloxacin, Trovafloxacin, and Moxifloxacin after Single Oral Administration in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, trovafloxacin, and moxifloxacin after single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Safety profile of the respiratory fluoroquinolone moxifloxacin: comparison with other fluoroquinolones and other antibacterial classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Alatrofloxacin's Efficacy Against Quinolone-Resistant Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of alatrofloxacin, the prodrug of trovafloxacin, against quinolone-resistant Staphylococcus aureus (QRSA). Through a detailed comparison with other fluoroquinolones and supporting experimental data, this document serves as a valuable resource for researchers in the field of antibiotic development and infectious diseases.
Comparative In Vitro Activity
The emergence of quinolone resistance in S. aureus, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA (DNA gyrase) and grlA/parC (topoisomerase IV) genes, has compromised the clinical utility of many fluoroquinolones. Trovafloxacin has demonstrated notable in vitro activity against strains resistant to older fluoroquinolones like ciprofloxacin.
The following tables summarize the minimum inhibitory concentrations (MICs) of trovafloxacin and other fluoroquinolones against various S. aureus strains, including those with defined resistance mutations.
Table 1: Comparative MICs (μg/mL) of Fluoroquinolones Against Quinolone-Susceptible and -Resistant S. aureus
| Antibiotic | Ciprofloxacin-Susceptible MSSA (MIC90) | Ciprofloxacin-Resistant MSSA (MIC90) | Ciprofloxacin-Susceptible MRSA (MIC90) | Ciprofloxacin-Resistant MRSA (MIC90) |
| Trovafloxacin | ≤0.06 | 1 | 0.12 | 2 |
| Clinafloxacin | ≤0.06 | 1 | 0.12 | 1 |
| Moxifloxacin | ≤0.06 | 1 | 0.12 | 2 |
| Sparfloxacin | ≤0.06 | 4 | 0.25 | 8 |
| Levofloxacin | 0.12 | 8 | 0.5 | 16 |
| Ofloxacin | 0.25 | 16 | 1 | 32 |
| Grepafloxacin | 0.12 | 32 | 0.5 | 64 |
| Ciprofloxacin | 0.25 | >32 | 1 | >64 |
Data compiled from a study by P. R. Rhomberg and colleagues.[1]
Table 2: Trovafloxacin MICs (μg/mL) Against S. aureus with Characterized Resistance Mutations
| Strain Type | grlA Mutation | gyrA Mutation | Trovafloxacin MIC50 | Trovafloxacin MIC90 | Ciprofloxacin MIC50 | Ciprofloxacin MIC90 |
| Wild-Type | None | None | 0.03 | 0.06 | 0.25 | 0.5 |
| Single Mutant | Ser80→Phe/Tyr | None | 0.25 | 0.5 | 4 | 8 |
| Double Mutant | Ser80→Phe/Tyr | Ser84→Leu | 1 | 4 | 32 | 128 |
| Triple Mutant | Ser80→Tyr, Glu84→Lys | Ser84→Leu | 8 | 16 | 128 | 256 |
Data synthesized from studies on clinical isolates with defined mutations.[2][3]
Experimental Protocols
To facilitate the validation and further exploration of this compound's efficacy, detailed methodologies for key experiments are provided below.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
S. aureus isolates (test and quality control strains, e.g., S. aureus ATCC 29213)
-
Antibiotic stock solutions (e.g., trovafloxacin, ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the S. aureus strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antibiotic Dilution:
-
Prepare serial twofold dilutions of each antibiotic in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
PCR Amplification and Sequencing of gyrA and grlA Quinolone Resistance-Determining Regions (QRDRs)
a. Materials:
-
Genomic DNA extraction kit
-
S. aureus genomic DNA
-
Primers for gyrA and grlA QRDRs (refer to published literature for specific sequences)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
DNA sequencing service or equipment
b. Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from overnight cultures of S. aureus using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Set up PCR reactions containing the extracted gDNA, specific primers for the gyrA and grlA QRDRs, Taq polymerase, dNTPs, and reaction buffer.
-
Use a thermocycler with an appropriate program, typically involving an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperatures should be optimized based on the specific primers used.
-
-
Verification of PCR Products:
-
Run the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.
-
-
Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type gyrA and grlA sequences from a quinolone-susceptible reference strain (e.g., S. aureus ATCC 25923) to identify any nucleotide and corresponding amino acid changes.
-
Murine Skin Infection Model for In Vivo Efficacy Testing
This model is adapted from established protocols for evaluating topical and systemic antibiotic efficacy.
a. Materials:
-
6-8 week old female BALB/c mice
-
S. aureus strain of interest (e.g., a well-characterized QRSA strain)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver and depilatory cream
-
Tape stripping material or a rotary tool for creating a superficial wound
-
This compound for injection and vehicle control (e.g., sterile saline)
-
Calipers
-
Bacterial enumeration supplies (homogenizer, agar plates)
b. Procedure:
-
Acclimatization and Preparation:
-
Acclimatize mice for at least 3 days before the experiment.
-
Anesthetize the mice and remove the hair from a section of their back.
-
-
Wounding and Infection:
-
Create a superficial skin abrasion by tape stripping or using a rotary tool.
-
Apply a standardized inoculum of the QRSA strain (e.g., 10⁷ CFU in 10 µL) to the wounded area.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 4 or 24 hours), begin treatment.
-
Administer this compound (or comparator antibiotics) systemically (e.g., intraperitoneally or subcutaneously) at desired dosages and intervals. A control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of infection and measure the lesion size with calipers.
-
At the end of the study period (e.g., 3-7 days), euthanize the animals.
-
Excise the infected skin tissue, homogenize it, and perform serial dilutions for quantitative culture on agar plates to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the bacterial loads and lesion sizes between the treated and control groups to determine the efficacy of the antibiotic.
-
Visualizing Mechanisms and Workflows
To further clarify the complex interactions and procedures, the following diagrams have been generated using Graphviz.
Caption: Quinolone action and resistance pathway in S. aureus.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for the murine skin infection model.
References
- 1. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of fluoroquinolone resistance in genetically related strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Alatrofloxacin
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical agents like alatrofloxacin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of environmental contamination and accidental exposure. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses, disposable gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors or mists.[2] In the event of a spill, contain the source and use a non-combustible absorbent material to clean the area, transferring the collected waste into a sealed, labeled container for disposal.[2]
Disposal Procedures for this compound
The recommended method for the disposal of this compound is incineration.[2][3] This process ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate all this compound waste, including unused or expired solutions, contaminated labware (e.g., vials, syringes, petri dishes), and contaminated PPE. This waste should be kept separate from general laboratory waste.
-
Containment: Place all segregated this compound waste into a clearly labeled, sealed, and leak-proof container.[2][4] For hazardous pharmaceutical waste, black containers are typically used.[5]
-
Secure Holding: Store the container in a secure, designated holding area until it is ready for collection by a licensed hazardous waste disposal service.
-
Professional Disposal: Arrange for the collection and transport of the waste by a certified hazardous waste management company. This ensures that the waste is transported and incinerated in compliance with all local, state, and federal regulations.[4] A hazardous waste manifest (EPA Form 8700-22) is required for tracking and disposal.[4]
While landfills may be a secondary option, incineration is the preferred and more environmentally sound method.[2] It is crucial to observe all local and national regulations governing pharmaceutical waste disposal.[2]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities, explicitly prohibiting their disposal down drains.[5][7]
It is the responsibility of the waste generator (the laboratory or research facility) to ensure that all regulations are followed, from proper segregation and containment to final disposal.[4][8]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, ensuring safety and regulatory compliance.
Caption: Workflow for the proper disposal of this compound.
This systematic approach ensures that this compound waste is managed in a manner that protects both human health and the environment, aligning with the best practices for laboratory safety and chemical handling.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. agriscigroup.us [agriscigroup.us]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. michigan.gov [michigan.gov]
- 8. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Essential Safety and Logistics for Handling Alatrofloxacin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Alatrofloxacin is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound, a fluoroquinolone antibiotic, is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is crucial to avoid inhalation, and contact with eyes and skin, as well as the formation of dust and aerosols.[1] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe working environment.[1]
Occupational Exposure Limit (OEL): A crucial metric for ensuring workplace safety is the Time-Weighted Average over 8 hours (TWA-8 Hr), which for this compound (as free base) is 0.3 mg/m³ .
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes. |
| Hand Protection | Protective gloves are essential. While specific permeation data for this compound is not readily available, nitrile or butyl rubber gloves are recommended for handling similar chemical compounds. Double gloving is advisable for enhanced protection. |
| Skin and Body Protection | An impervious clothing, such as a lab coat or gown, should be worn to protect the skin. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol generation. An N95 or higher-rated respirator is recommended. |
Procedural Guidance for Handling this compound
Preparation and Handling:
-
Preparation: Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, ensure all required PPE is correctly worn.
-
Weighing: When weighing the powdered form, do so in a ventilated enclosure to prevent dust dissemination.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1]
Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[1] For long-term stability, store the powder at -20°C and solutions at -80°C.[1]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent material like diatomite. For powder spills, carefully cover with a damp cloth to avoid generating dust.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collection: Collect all contaminated materials, including the absorbent material and cleaning supplies, into a labeled, sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, and absorbent materials, should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Unused this compound solutions should be collected in a labeled, sealed container for hazardous chemical waste. Do not pour this compound solutions down the drain.
-
Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., alcohol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Final Disposal: All collected hazardous waste must be disposed of through an approved waste disposal plant.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
